trans-3-Hexenoic acid
Description
3-Hexenoic acid has been reported in Vitis vinifera with data available.
Structure
3D Structure
Properties
IUPAC Name |
(E)-hex-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHDAWYDNSXJQM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883700 | |
| Record name | (3E)-3-Hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
0.958-0.971 | |
| Record name | 3-Hexenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/63/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1577-18-0, 4219-24-3 | |
| Record name | trans-3-Hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexenoic acid, (3E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hexenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3E)-3-Hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-hex-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hex-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXENOIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B3N069EDG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Occurrence of trans-3-Hexenoic Acid in Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-3-hexenoic acid, a C6 unsaturated fatty acid, is a naturally occurring compound found in various plants and is recognized for its characteristic green, fruity, and sometimes cheesy aroma.[1][2] This volatile organic compound contributes to the flavor and fragrance profiles of several commercially important fruits and plants, including strawberries and bamboo. Beyond its sensory attributes, this compound and related C6 volatiles are involved in plant defense mechanisms and have garnered interest for their potential antimicrobial and antiviral properties.[3] This technical guide provides an in-depth overview of the discovery of this compound in natural products, its biosynthesis, methods for its analysis, and its known biological activities.
Data Presentation: Occurrence of this compound
While the presence of this compound has been qualitatively confirmed in various natural sources, specific quantitative data in the scientific literature is limited. Most studies on the volatile profiles of plants like strawberry and bamboo focus on a wide range of compounds and often report relative abundance rather than absolute concentrations. The tables below summarize the reported presence of this compound and related C6 compounds in strawberries and bamboo leaves.
Table 1: Presence of this compound and Related C6 Volatiles in Strawberry (Fragaria x ananassa)
| Compound | Presence Reported | Method of Detection | Reference(s) |
| This compound | Yes | GC-MS | [4] |
| Hexanoic acid | Yes | GC-MS | [5][6] |
| (E)-2-Hexenal | Yes | GC-MS, GC-O | [5][7] |
| (Z)-3-Hexenol | Yes | GC-MS | [2] |
| Hexanal | Yes | GC-MS | [2] |
Table 2: Presence of this compound and Related C6 Volatiles in Bamboo Leaves
| Compound | Presence Reported | Bamboo Species | Method of Detection | Reference(s) |
| This compound | Yes | General | Not specified | [4] |
| (E)-2-Hexenal | Yes | Phyllostachys pubescens | GC-O-MS, GCxGC-O-MS | [8] |
| (Z)-3-Hexen-1-ol | Yes | Pleioblastus amarus, Acidosasa chienouensis, Pseudosasa amabilis | HS-SPME-GC-MS | |
| 1-Hexanol | Yes | Phyllostachys sp. | HS-SPME-GC-MS | |
| Hexanal | Yes | Pleioblastus amarus, P. maculatus, P. amabilis, Ph. hirtivagina | HS-SPME-GC-MS |
Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway
The biosynthesis of this compound and other C6 volatile compounds in plants is primarily governed by the lipoxygenase (LOX) pathway. This pathway is typically initiated in response to tissue damage, such as from herbivory or pathogen attack, which brings the necessary enzymes into contact with their substrates. The key steps are outlined below.
-
Release of Fatty Acids: Upon cell disruption, polyunsaturated fatty acids, primarily linolenic acid (C18:3) and linoleic acid (C18:2), are released from chloroplast membranes by the action of lipases.
-
Hydroperoxidation by Lipoxygenase (LOX): Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Specifically, 13-lipoxygenases introduce an oxygen molecule at the C-13 position of linolenic or linoleic acid, forming 13-hydroperoxy-octadecatrienoic acid (13-HPOT) and 13-hydroperoxy-octadecadienoic acid (13-HPOD), respectively.
-
Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxy fatty acids are then cleaved by hydroperoxide lyase (HPL). The cleavage of 13-HPOT yields (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.
-
Isomerization and Oxidation: (Z)-3-hexenal can then be isomerized to the more stable (E)-2-hexenal. Subsequently, these aldehydes can be oxidized to their corresponding carboxylic acids, such as this compound and trans-2-hexenoic acid, by aldehyde dehydrogenases.
Experimental Protocols: Analysis of this compound
The analysis of this compound and other volatile fatty acids in plant materials is typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on methodologies reported in the literature.
Sample Preparation and Extraction
-
Objective: To extract volatile compounds from the plant matrix.
-
Materials:
-
Fresh or frozen plant tissue (e.g., strawberry fruit, bamboo leaves)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Saturated CaCl₂ solution
-
Internal standard (e.g., 2-octanone (B155638) or a deuterated fatty acid)
-
Extraction solvent (e.g., diethyl ether or a mixture of diethyl ether and pentane)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Homogenize a known weight of plant tissue (e.g., 5-10 g) to a fine powder in the presence of liquid nitrogen.
-
Transfer the powdered tissue to a sealed container and add a saturated CaCl₂ solution to inhibit enzymatic activity.
-
Add a known amount of an appropriate internal standard.
-
Perform a liquid-liquid extraction by adding the extraction solvent and shaking vigorously.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
GC-MS Analysis
-
Objective: To separate, identify, and quantify the volatile compounds in the extract.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Typical GC Parameters:
-
Column: A polar capillary column, such as a DB-WAX or FFAP column, is suitable for the separation of fatty acids.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 230 °C at a rate of 5 °C/min.
-
Final hold: Hold at 230 °C for 10 minutes.
-
-
-
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230 °C.
-
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with authentic standards.
Biological Activity and Signaling Pathways
While research into the specific signaling pathways of this compound is ongoing, evidence suggests its involvement in plant defense and its potential as an antimicrobial and antiviral agent.
Plant Defense Signaling
C6 volatiles, including aldehydes and acids derived from the LOX pathway, are known to act as signaling molecules in plant defense. While direct evidence for this compound is limited, studies on the related hexanoic acid have shown that its application can induce resistance in plants against certain pathogens. This induced resistance is associated with the activation of the linolenic and mevalonic acid pathways, which are key routes for the synthesis of defense-related compounds such as jasmonates and terpenoids. It is plausible that this compound, as a product of the LOX pathway, could play a similar role in priming or directly activating plant defense responses.
Antimicrobial and Antiviral Activity
This compound has been investigated for its potential antibacterial and antifungal properties.[3] While detailed mechanisms of action are not fully elucidated, it is hypothesized that as a short-chain fatty acid, it may disrupt the cell membranes of microorganisms.
A study on the closely related trans-2-hexenoic acid demonstrated antiviral activity against coxsackievirus B and enterovirus A71. The proposed mechanism of action was the inhibition of viral replication at the entry stage of infection. It is possible that this compound exerts similar antiviral effects through interference with viral attachment or entry into host cells.
Conclusion
This compound is a significant natural product contributing to the sensory characteristics of fruits and plants such as strawberries and bamboo. Its biosynthesis via the lipoxygenase pathway highlights its role in plant metabolism, particularly in response to stress. While methods for its detection and analysis are well-established, a notable gap exists in the literature regarding its absolute quantification in various natural sources. The emerging evidence of its role in plant defense signaling and its potential antimicrobial and antiviral activities suggest that this compound and related C6 volatiles are promising candidates for further research in the fields of agriculture, food science, and drug development. Future studies focusing on quantitative analysis and the elucidation of its specific molecular targets and signaling pathways will be crucial for harnessing the full potential of this natural compound.
References
The Biosynthesis of Trans-3-Hexenoic Acid: A Core Pathway in Plant Defense and Aroma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The characteristic "green" aroma of freshly cut grass and many fruits and vegetables is largely attributable to a class of volatile organic compounds known as green leaf volatiles (GLVs). Among these, trans-3-Hexenoic acid plays a significant role in plant defense signaling and contributes to the complex flavor profiles of various plant-derived foods. This technical guide provides a detailed overview of the core biosynthesis pathway of this compound in plants, summarizing key enzymatic steps, presenting quantitative data, and outlining experimental protocols for pathway analysis.
The Core Biosynthesis Pathway: From Lipids to Volatile Signals
The biosynthesis of this compound is a branch of the oxylipin pathway, a crucial metabolic route for producing signaling molecules in response to biotic and abiotic stresses. The pathway is initiated by the enzymatic oxidation of polyunsaturated fatty acids released from plant cell membranes upon tissue damage.
The primary precursor for C6 GLVs, including this compound, is α-linolenic acid (C18:3). The pathway can be broadly divided into three key stages:
-
Oxygenation by Lipoxygenase (LOX): The pathway begins with the dioxygenation of α-linolenic acid, catalyzed by the enzyme 13-lipoxygenase (13-LOX). This reaction incorporates molecular oxygen into the fatty acid chain, forming 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). This step is a critical control point, as the hydroperoxides can be shunted into various branches of the oxylipin pathway.
-
Cleavage by Hydroperoxide Lyase (HPL): The unstable 13-HPOT is then rapidly cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B). This cleavage results in the formation of a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid, 12-oxo-(Z)-9-dodecenoic acid.
-
Isomerization and Oxidation: (Z)-3-hexenal is a highly reactive and unstable compound. It can be enzymatically isomerized to the more stable (E)-2-hexenal by (Z)-3:(E)-2-hexenal isomerase. While the direct enzymatic conversion of a hexenal (B1195481) isomer to this compound is an area of ongoing research, it is widely proposed that an aldehyde dehydrogenase (ALDH) oxidizes one of the hexenal isomers to its corresponding carboxylic acid. Given the structure of the final product, the likely substrate for this oxidation is an isomer that leads to the trans configuration at the 3-position. It is plausible that (E)-2-hexenal or another transient hexenal isomer is converted to this compound.
Visualization of the Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound.
A Comprehensive Technical Guide to the Physicochemical Properties of trans-3-Hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-3-Hexenoic acid (CAS No. 1577-18-0) is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1][2] It is a compound of interest in various fields, including the flavor and fragrance industry, and as a starting material in organic synthesis for pharmaceuticals and agrochemicals.[3][4][5] Its distinct chemical structure, featuring a trans double bond between the third and fourth carbon atoms, significantly influences its physical and chemical characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and a summary of its known biological relevance.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and industrial settings, from predicting its solubility and reactivity to designing appropriate storage and handling procedures.
| Property | Value | References |
| Molecular Formula | C₆H₁₀O₂ | [1][6] |
| Molecular Weight | 114.14 g/mol | [6] |
| CAS Number | 1577-18-0 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Diffusive cheese-like, somewhat fruity | |
| Melting Point | 11-12 °C | [7] |
| Boiling Point | 208-209 °C at 760 mmHg 118-119 °C at 22 mmHg 114-116 °C at 15 mmHg | [8][9] |
| Density | 0.963 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.44 | [10] |
| Water Solubility | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in alcohol and other organic solvents | [1] |
| pKa | Not available in search results | |
| LogP (Octanol-Water Partition Coefficient) | 1.60 | |
| Vapor Density | >1 (vs air) | [10] |
| Flash Point | 113 °C (closed cup) | [11] |
Experimental Protocols
The determination of the physicochemical properties listed above requires standardized experimental procedures to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments, primarily based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines and common laboratory practices.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of solid this compound (if solidified by cooling) is finely ground. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point range is reported as T₁ - T₂.[12][13][14]
Boiling Point Determination (Distillation Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
-
Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[9][15][16]
Density Measurement (Pycnometer Method)
Principle: Density is the mass of a substance per unit volume. The pycnometer method involves determining the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Calibration: The empty, clean, and dry pycnometer is weighed (m₁). It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature and weighed again (m₂).
-
Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. The filled pycnometer is then weighed (m₃).
-
Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.[17][18]
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a weak acid, the pKa is the pH at which the acid is 50% dissociated. This can be determined by titrating the weak acid with a strong base and monitoring the pH.
Apparatus:
-
pH meter with an electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized strong base solution (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: A known volume and concentration of this compound are placed in a beaker with a magnetic stir bar.
-
Titration: The pH electrode is immersed in the solution, and the initial pH is recorded. The strong base is added in small, measured increments from the burette. After each addition, the solution is stirred, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis). The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is half the volume of base required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.[10][19][20]
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method - OECD 107)
Principle: The octanol-water partition coefficient (Kow or P) is the ratio of the concentration of a chemical in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. LogP is the logarithm of this ratio and is a measure of a substance's hydrophobicity.
Apparatus:
-
Separatory funnel or centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge (if necessary)
-
Analytical instrument for concentration measurement (e.g., GC, HPLC, UV-Vis spectrophotometer)
-
n-Octanol and water (mutually saturated)
Procedure:
-
Preparation: n-Octanol and water are pre-saturated with each other. A solution of this compound is prepared in the aqueous phase.
-
Partitioning: A known volume of the aqueous solution and a known volume of n-octanol are placed in a separatory funnel or tube. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand for the two phases to separate. Centrifugation may be used to aid separation.
-
Concentration Analysis: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as P = [Concentration in octanol] / [Concentration in water]. LogP is then calculated as log₁₀(P).[21][22][23][24]
Biological Activity and Relevance
While primarily utilized in the flavor, fragrance, and chemical synthesis industries, some research has explored the biological activities of related hexenoic acid isomers. For instance, trans-2-hexenoic acid has demonstrated antiviral activity against coxsackievirus B and enterovirus A71 by inhibiting viral entry.[25] However, specific signaling pathways or significant biological activities directly attributed to this compound are not extensively documented in the available literature. Its primary relevance in a biological context currently stems from its use as a building block in the synthesis of more complex, biologically active molecules.[4]
Workflow for Physicochemical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of a chemical compound like this compound.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a foundation for the accurate and reproducible determination of these properties in a laboratory setting. While significant biological signaling pathways for this compound have not been identified, its role as a precursor in the synthesis of pharmaceuticals and other specialty chemicals underscores the importance of a thorough understanding of its fundamental properties for professionals in research and development.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. CAS 1577-18-0: this compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound (1577-18-0) | Global Supplier Of Chemicals [chemicalbull.com]
- 6. scbt.com [scbt.com]
- 7. This compound ≥98%, FG | 1577-18-0 [sigmaaldrich.com]
- 8. search.library.brandeis.edu [search.library.brandeis.edu]
- 9. byjus.com [byjus.com]
- 10. scribd.com [scribd.com]
- 11. oecd.org [oecd.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. byjus.com [byjus.com]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 18. calnesis.com [calnesis.com]
- 19. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 22. oecd.org [oecd.org]
- 23. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of trans-3-Hexenoic Acid: A Technical Guide
Introduction
trans-3-Hexenoic acid is an unsaturated carboxylic acid with applications in the flavor and fragrance industry, as well as a potential building block in organic synthesis. A thorough understanding of its chemical structure is paramount for its effective utilization and for quality control in its production. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining these spectra are also presented to aid researchers in their analytical endeavors.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.4 | br s | -COOH |
| 5.631 | m | H-4 |
| 5.512 | m | H-3 |
| 3.067 | d | H-2 |
| 2.058 | m | H-5 |
| 0.993 | t | H-6 |
Solvent: CDCl3, Frequency: 399.65 MHz[1]
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 178.9 | C-1 (COOH) |
| 134.3 | C-4 |
| 121.5 | C-3 |
| 38.6 | C-2 |
| 25.0 | C-5 |
| 13.5 | C-6 |
Solvent: CDCl3
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm-1) | Intensity | Assignment |
| 2969 | Strong | O-H stretch (carboxylic acid dimer) |
| 1709 | Strong | C=O stretch (carboxylic acid dimer) |
| 1654 | Medium | C=C stretch |
| 1417 | Medium | O-H bend |
| 967 | Strong | =C-H bend (trans) |
Sample Preparation: Liquid Film
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity (%) | Assignment |
| 114 | 15 | [M]+ (Molecular Ion) |
| 99 | 10 | [M - CH3]+ |
| 85 | 30 | [M - C2H5]+ |
| 73 | 100 | [C4H9O]+ |
| 55 | 50 | [C4H7]+ |
| 41 | 60 | [C3H5]+ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl3)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of CDCl3 in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for both 1H and 13C NMR experiments (e.g., pulse sequence, acquisition time, relaxation delay).
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum.
-
Acquire the 13C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ 7.26 ppm for 1H and δ 77.16 ppm for 13C).
-
Integrate the peaks in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using IR spectroscopy.
Materials:
-
This compound sample
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
-
Acetone (B3395972) (for cleaning)
-
Kimwipes
Procedure:
-
Sample Preparation (Liquid Film):
-
Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and wipe gently with a Kimwipe.
-
Place one to two drops of the liquid this compound sample onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm-1).
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of the carboxylic acid and the trans-alkene moieties.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
-
Helium (carrier gas for GC)
-
Solvent (e.g., dichloromethane (B109758) or methanol, if using GC)
Procedure:
-
Sample Introduction:
-
Using GC-MS: Dilute a small amount of the sample in a suitable volatile solvent. Inject the solution into the GC, where the compound will be separated and then introduced into the mass spectrometer.
-
Using a Direct Insertion Probe: Place a small amount of the liquid sample into a capillary tube and insert it into the probe. The probe is then inserted into the ion source of the mass spectrometer.
-
-
Ionization:
-
Utilize Electron Ionization (EI) as the ionization method.
-
Set the electron energy to a standard value of 70 eV.
-
-
Mass Analysis:
-
Scan a suitable mass-to-charge (m/z) range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]+) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. Propose structures for the major fragment ions observed in the spectrum.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
trans-3-Hexenoic acid CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Hexenoic acid, also known as (E)-3-Hexenoic acid, is an unsaturated carboxylic acid with the chemical formula C₆H₁₀O₂.[1] It is a colorless to pale yellow liquid at room temperature and possesses a characteristic fresh, green, or fruity aroma.[2][3] This compound and its esters are found naturally in various fruits, such as strawberries, and in the volatile oils of plants like bamboo. Its unique sensory properties have led to its use as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products.[3][4][5]
Beyond its applications in the flavor and fragrance sector, this compound serves as a versatile building block in organic synthesis.[3][6] Its chemical structure, featuring both a carboxylic acid group and a trans-configured double bond, allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[3][6] Notably, a derivative of this compound is a component of the drug Tesamorelin, a synthetic form of growth-hormone-releasing hormone used to treat HIV-associated lipodystrophy. Recent research has also explored its potential as a biobased solvent and its possible antibacterial and antifungal properties.[5][6]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and a summary of its known applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in experimental settings.
Table 1: General and Chemical Properties
| Property | Value |
| CAS Number | 1577-18-0[7] |
| Molecular Formula | C₆H₁₀O₂[1] |
| Molecular Weight | 114.14 g/mol [1][7] |
| Synonyms | (E)-3-Hexenoic acid, (E)-Hex-3-enoic acid, 3(E)-Hexenoic acid[8] |
| SMILES | CC/C=C/CC(O)=O[1] |
| InChI | 1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3+[7] |
| InChIKey | XXHDAWYDNSXJQM-ONEGZZNKSA-N[7] |
Table 2: Physical and Spectroscopic Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[9] |
| Melting Point | 11-12 °C[7] |
| Boiling Point | 118-119 °C at 22 mmHg[7] |
| Density | 0.963 g/mL at 25 °C[7] |
| Refractive Index (n20/D) | 1.44[7] |
| Vapor Density | >1 (vs air)[7] |
| Solubility | Slightly soluble in water; soluble in organic solvents.[2][3] |
| Flash Point | 113 °C (closed cup)[7] |
| ¹H NMR (CDCl₃, 399.65 MHz) Shifts (ppm) | 10.4, 5.631, 5.512, 3.067, 2.058, 0.993[10] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the Doebner modification of the Knoevenagel condensation. The following protocol is based on a patented method which utilizes butyraldehyde (B50154) and malonic acid as starting materials with triethanolamine (B1662121) as a catalyst. This approach is noted for producing fewer isomers and avoiding solvent residue.
Experimental Protocol: Synthesis of this compound
Materials:
-
Butyraldehyde
-
Malonic acid
-
Triethanolamine
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware including a multi-neck flask, dropping funnel, condenser, and oil-water separator.
Procedure:
-
Preparation of the Mixed Solution: In a beaker, combine triethanolamine and malonic acid in a mass ratio between 1:3 and 3:1. Stir the mixture until a uniform solution is obtained.
-
Reaction Setup: Assemble a reaction flask equipped with a stirrer, a dropping funnel containing the prepared mixed solution, a condenser, and an oil-water separator. Charge the reaction flask with butyraldehyde. The mass ratio of the mixed solution to butyraldehyde should be between 1:4 and 1:8.
-
Dropping Reaction: Begin stirring the butyraldehyde and purge the system with nitrogen gas to create an inert atmosphere. Heat the flask to a temperature between 60-100 °C.
-
Addition of Mixed Solution: Slowly add the triethanolamine-malonic acid mixed solution dropwise from the dropping funnel into the heated butyraldehyde. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Azeotropic Water Removal: During the reaction, water is produced as a byproduct. This water is removed azeotropically with butyraldehyde. The vapor is condensed and collected in the oil-water separator, allowing for the removal of the aqueous layer while the butyraldehyde is returned to the reaction flask.
-
Reaction Monitoring and Completion: The reaction is typically allowed to proceed for 2-4 hours. The progress of the reaction can be monitored by observing the amount of water collected in the separator.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure. First, remove any unreacted butyraldehyde and other low-boiling fractions. Then, collect the fraction corresponding to this compound to obtain the final product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable starting material for the synthesis of various organic compounds.[6] For instance, it has been used in the preparation of trans-3-hexen-1-ol, which is a key reagent in the synthesis of endo-brevicomin, an insect pheromone.
In the pharmaceutical sector, the most prominent example of its application is in the structure of Tesamorelin. Tesamorelin is a synthetic analogue of growth-hormone-releasing hormone (GHRH) that consists of the 44 amino acid sequence of human GHRH with the addition of a this compound group at the N-terminus. This modification makes the peptide more stable and resistant to enzymatic degradation, thereby enhancing its therapeutic efficacy.
Furthermore, there is growing interest in the potential biological activities of this compound itself. Preliminary investigations suggest it may possess antibacterial and antifungal properties, which could lead to the development of new antimicrobial agents.[5][6] However, detailed studies on its mechanism of action in these contexts are still required.
Conclusion
This compound is a multifaceted chemical compound with established roles in the flavor and fragrance industries and significant potential in organic synthesis and drug development. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an attractive building block for creating complex molecular architectures. The successful incorporation of a this compound moiety to improve the stability of the peptide drug Tesamorelin highlights the value of this compound in pharmaceutical design. Future research into its intrinsic biological activities may further expand its applications in the life sciences. This guide provides a foundational understanding of this compound for researchers and professionals seeking to leverage its properties in their work.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 1577-18-0: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound = 98 , FG 1577-18-0 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tesamorelin - Wikipedia [en.wikipedia.org]
- 7. 3-Hexenoic acid, (E)- [webbook.nist.gov]
- 8. (E)-3-hexenoic acid, 1577-18-0 [thegoodscentscompany.com]
- 9. This compound(1577-18-0) 1H NMR spectrum [chemicalbook.com]
- 10. CN102838474A - Synthesis method for this compound - Google Patents [patents.google.com]
The Green Note: A Technical Guide to the Natural Sources and Isolation of trans-3-Hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Hexenoic acid, a C6 unsaturated fatty acid, is a significant contributor to the characteristic "green" and fruity aromas of many plants and fruits. Its presence is crucial in the flavor and fragrance industries, and it serves as a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the natural occurrences of this compound, detailing its biosynthesis, and presents comprehensive methodologies for its isolation and quantification from natural matrices.
Natural Occurrence of this compound
This compound is found as a volatile or semi-volatile compound in a variety of plant species, contributing to their distinct aroma profiles. The primary natural sources identified are fruits and plant leaves.
Plant Sources
Strawberries (Fragaria x ananassa): Numerous studies on the volatile organic compounds (VOCs) of strawberries have identified a range of fatty acid derivatives. While specific quantitative data for this compound is often embedded within broader analyses of volatile profiles, its presence is consistently noted as a contributor to the fresh, green notes of the fruit's aroma. The concentration of this and other C6 compounds can vary significantly depending on the strawberry cultivar, maturity stage, and post-harvest storage conditions[1][2][3][4].
Bamboo (Various Species): The leaves of several bamboo species are known to contain a complex mixture of volatile compounds, including this compound. The essential oil extracted from bamboo leaves has been analyzed, revealing the presence of various C6 compounds that contribute to its characteristic scent[5][6][7]. As with strawberries, the concentration can differ based on the specific bamboo species and environmental factors.
Table 1: Reported Natural Sources of this compound and Related C6 Compounds
| Natural Source | Part of Organism | Compound(s) Identified | Typical Concentration Range | References |
| Strawberry (Fragaria x ananassa) | Fruit | This compound, Hexanoic acid, (E)-2-Hexenal | Not explicitly quantified in most studies; part of the complex volatile profile. | [1][2][3][4] |
| Bamboo (Various species) | Leaves | This compound, (E)-2-Hexenal, 3-Hexen-1-ol | Not explicitly quantified; a component of the essential oil. | [5][6][7] |
Note: Explicit quantitative data for this compound remains limited in publicly available literature. The table reflects its confirmed presence, with concentrations of related C6 compounds often being reported in broader volatile profile analyses.
Microbial and Animal Sources
The current body of scientific literature does not provide significant evidence for the widespread natural occurrence of this compound in microorganisms or animal products. While short-chain fatty acids are produced by microbial fermentation in the gut and are present in ruminant milk, the focus is typically on saturated fatty acids like butyric and propionic acid[8][9][10]. Further research may yet uncover specific microbial strains or animal-derived sources of this unsaturated C6 acid.
Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway
In plants, the biosynthesis of C6 volatile compounds, including this compound, is primarily governed by the lipoxygenase (LOX) pathway. This pathway is typically initiated in response to tissue damage, such as during herbivory or mechanical harvesting.
The key steps are as follows:
-
Release of Polyunsaturated Fatty Acids (PUFAs): Upon cell disruption, lipases release polyunsaturated fatty acids, primarily linolenic acid (C18:3) and linoleic acid (C18:2), from membrane lipids.
-
Hydroperoxidation by Lipoxygenase (LOX): The enzyme lipoxygenase introduces molecular oxygen into the fatty acid chain, forming a hydroperoxide intermediate. For the formation of C6 compounds, 13-hydroperoxides are the key precursors.
-
Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxide is then cleaved by hydroperoxide lyase (HPL) into two smaller molecules. The cleavage of 13-hydroperoxylinolenic acid yields (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.
-
Isomerization and Oxidation: The initially formed (Z)-3-hexenal can spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal. Further oxidation of these hexenals by aldehyde dehydrogenases can lead to the formation of the corresponding hexenoic acids, including this compound.
Isolation and Purification of this compound
The isolation of this compound from natural sources involves the extraction of volatile and semi-volatile compounds, followed by chromatographic purification. The choice of method depends on the starting material and the desired purity of the final product.
Experimental Protocols
This method is suitable for the rapid screening of volatile compounds, including this compound, in plant materials like strawberries.
Materials:
-
Fresh or frozen plant material (e.g., strawberries, bamboo leaves)
-
20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 2-octanol (B43104) or a deuterated analog of a related fatty acid)
Procedure:
-
Sample Preparation: Homogenize a known amount of the plant material (e.g., 5 g of strawberries) and place it into a 20 mL headspace vial.
-
Matrix Modification: Add a saturated solution of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds into the headspace.
-
Internal Standard Addition: Spike the sample with a known amount of the internal standard.
-
Incubation and Extraction: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.
-
SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
Data Analysis: Identify this compound based on its mass spectrum and retention time compared to an authentic standard. Semi-quantification can be performed by comparing the peak area of the analyte to that of the internal standard.
This protocol is designed for the extraction of a broader range of lipids, including free fatty acids, from plant leaves. Subsequent purification steps are required to isolate this compound.
Materials:
-
Fresh or freeze-dried plant leaves
-
Blender or homogenizer
-
Potassium chloride (KCl) solution (0.88%)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Diethyl ether
-
Formic acid
Procedure:
-
Extraction: a. Homogenize 100 g of plant leaves with a mixture of chloroform and methanol (1:2, v/v). b. Add more chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:1:0.8, v/v/v). c. Filter the mixture to remove solid plant material. d. Allow the filtrate to separate into two phases. The lower chloroform phase contains the lipids. e. Collect the chloroform phase and wash it with the KCl solution to remove non-lipid contaminants. f. Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude lipid extract.
-
Purification by Column Chromatography: a. Prepare a silica gel column packed in hexane. b. Dissolve the crude lipid extract in a minimal amount of hexane and load it onto the column. c. Elute the column with a gradient of hexane and diethyl ether. Neutral lipids will elute first. d. To elute the free fatty acids, including this compound, increase the polarity of the mobile phase by adding a small percentage of formic acid to the diethyl ether. e. Collect fractions and monitor them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing this compound. f. Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
Conclusion
This compound is a naturally occurring compound primarily found in fruits like strawberries and the leaves of plants such as bamboo, where it contributes to their characteristic aromas. Its biosynthesis in plants is well-understood and proceeds via the lipoxygenase pathway. While quantitative data on its concentration in natural sources is still somewhat limited, established analytical techniques such as HS-SPME-GC-MS can be used for its detection and semi-quantification. For preparative purposes, solvent extraction followed by column chromatography provides a viable route for its isolation. Further research into microbial and animal sources may reveal new avenues for the natural production of this valuable compound. The detailed protocols and biosynthetic pathway information provided in this guide offer a solid foundation for researchers and professionals in the fields of natural product chemistry, flavor science, and drug development.
References
- 1. dot | Graphviz [graphviz.org]
- 2. Identification of Organic Volatile Markers Associated with Aroma during Maturation of Strawberry Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening [hst-j.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
The Enigmatic Role of trans-3-Hexenoic Acid in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-3-Hexenoic acid, a six-carbon unsaturated fatty acid, is a molecule of growing interest within the scientific community. While its presence has been noted in various biological systems, its specific roles and metabolic pathways within microorganisms remain largely uncharacterized. This technical guide aims to consolidate the current understanding of this compound's interaction with microbial life, detailing its hypothetical metabolic fate, potential signaling functions, and the experimental methodologies required for its study. This document is intended to serve as a foundational resource for researchers investigating novel metabolic pathways, microbial signaling, and new targets for drug development.
Chemical and Physical Properties
This compound is a short-chain fatty acid with the chemical formula C₆H₁₀O₂. The presence of a double bond in the trans configuration at the third carbon position imparts specific chemical properties that influence its biological activity and metabolic processing.
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| CAS Number | 1577-18-0 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, cheesy |
| Solubility | Limited in water, soluble in organic solvents |
Microbial Metabolism of this compound: A Hypothetical Pathway
While direct experimental evidence detailing the complete metabolic pathway of this compound in microorganisms is scarce, its degradation can be inferred from the well-established principles of fatty acid metabolism, specifically the β-oxidation pathway. The key challenge for the metabolism of this compound is the position of the trans-double bond, which prevents direct entry into the β-oxidation cycle.
Based on the metabolism of other unsaturated fatty acids, the following hypothetical pathway is proposed:
-
Activation: Like all fatty acids, this compound must first be activated to its coenzyme A (CoA) thioester, trans-3-hexenoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.
-
Isomerization: The trans-3-hexenoyl-CoA is not a substrate for the next enzyme in the β-oxidation pathway, enoyl-CoA hydratase. Therefore, an isomerization step is necessary. An enzyme, likely a Δ³,Δ²-enoyl-CoA isomerase, would catalyze the conversion of trans-3-hexenoyl-CoA to trans-2-hexenoyl-CoA.[1][2][3][4] This repositions the double bond to a location amenable to the standard β-oxidation machinery.
-
β-Oxidation: trans-2-Hexenoyl-CoA can then proceed through the conventional steps of the β-oxidation pathway:
-
Hydration: Enoyl-CoA hydratase hydrates the double bond to form L-3-hydroxyhexanoyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-ketohexanoyl-CoA.
-
Thiolysis: Thiolase cleaves 3-ketohexanoyl-CoA, producing acetyl-CoA and butyryl-CoA.
-
-
Further Oxidation: The resulting acetyl-CoA can enter the citric acid cycle for energy production. The butyryl-CoA would undergo two more rounds of β-oxidation to yield two additional molecules of acetyl-CoA.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta3-cis-Delta2-trans-enoyl-CoA isomerase - Wikipedia [en.wikipedia.org]
A Theoretical and Computational Guide to trans-3-Hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-3-Hexenoic acid (C₆H₁₀O₂) is an unsaturated fatty acid with emerging interest in various industrial and research fields, including flavor and fragrance, and as a precursor for synthesizing pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular properties of this compound. Due to a lack of specific in-depth computational studies on this compound, this document leverages detailed computational analysis of a structurally similar molecule, trans-3-methyl-2-hexenoic acid, as a case study to illustrate the methodologies and expected theoretical insights. This guide also compiles known experimental data for this compound and presents generalized experimental protocols for its characterization. Furthermore, potential biological activities are discussed based on studies of similar short-chain unsaturated fatty acids, proposing avenues for future research.
Introduction
This compound is a medium-chain fatty acid characterized by a carbon-carbon double bond in the trans configuration between the third and fourth carbon atoms.[3] This structural feature is crucial in defining its chemical reactivity and physical properties. While it is utilized in the flavor and fragrance industry, its potential in biochemical and pharmaceutical applications remains an active area of investigation.[2] Computational chemistry offers powerful tools to elucidate the electronic structure, spectroscopic properties, and reactivity of such molecules, providing a theoretical framework to guide experimental studies and drug development efforts.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [3] |
| Molecular Weight | 114.14 g/mol | [3] |
| CAS Number | 1577-18-0 | [4] |
| Boiling Point | 209.0 ± 9.0 °C at 760 mmHg | [5] |
| Melting Point | 11-12 °C | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| LogP | 1.4273 | [3] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3] |
| Number of Hydrogen Bond Acceptors | 1 | [3] |
| Number of Hydrogen Bond Donors | 1 | [3] |
| Number of Rotatable Bonds | 3 | [3] |
Computational Analysis: A Case Study of a Structurally Similar Molecule
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.
A typical computational protocol would involve:
-
Software: Gaussian, ORCA, etc.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional.
-
Basis Set: 6-311G(d,p) or a similar Pople-style basis set that provides a good balance between accuracy and computational cost.
The results of such a calculation would provide optimized bond lengths and angles. For trans-3-methyl-2-hexenoic acid, the optimized structure reveals the planarity of the conjugated system and the specific geometric parameters of the carboxylic acid group.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests higher reactivity.
For trans-3-methyl-2-hexenoic acid, the HOMO-LUMO energy gap was calculated to be 5.9910 eV, indicating moderate reactivity and stability. The analysis also shows that the HOMO is primarily localized on the C=C double bond and the carboxylic acid group, while the LUMO is delocalized over the same regions.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the molecule's chemical behavior.
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Softness (S) | 1 / η | Measure of polarizability |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
For trans-3-methyl-2-hexenoic acid, these descriptors suggest a moderate ability to accept electrons in chemical interactions.
Vibrational Analysis
Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the molecule's functional groups. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, the characteristic C=O stretching frequency of the carboxylic acid and the C=C stretching of the alkene bond can be precisely assigned.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" orbitals. It can reveal information about charge distribution, hybridization, and delocalization of electrons (e.g., hyperconjugation). For a molecule with a conjugated system, NBO analysis can quantify the extent of electron delocalization.
Experimental Protocols
The following sections outline standard experimental procedures for the characterization of this compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal interference in the regions of interest.[6]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the salt plates or the solvent is first recorded. Then, the spectrum of the sample is acquired.
-
Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, key absorptions include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), and a C=C stretch (~1650 cm⁻¹).[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired.
-
Analysis:
-
In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals are analyzed to determine the connectivity of the hydrogen atoms. The olefinic protons are expected to appear in the range of 5.2-5.5 ppm.[9] The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (~10-13 ppm).[10]
-
In ¹³C NMR, the chemical shifts of the carbon signals identify the different types of carbon atoms (alkane, alkene, carbonyl). The carboxyl carbon is expected in the 165-185 ppm region.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compound.
Methodology:
-
Derivatization (Optional but common for fatty acids): The carboxylic acid is often converted to a more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, to improve chromatographic performance.[11][12] This is typically done through acid- or base-catalyzed esterification.[12]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
Detection: As the components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Analysis: The retention time from the GC helps in identification, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be used to confirm the structure.
Potential Biological Activity and Signaling Pathways
While the specific biological roles of this compound are not extensively studied, research on similar short-chain fatty acids (SCFAs) and short-chain unsaturated fatty acids provides a basis for postulating its potential activities.
SCFAs are known to act as signaling molecules, primarily through the activation of G protein-coupled receptors (GPCRs) like FFAR2 and FFAR3, and by inhibiting histone deacetylases (HDACs).[13][14] These pathways are involved in regulating inflammation, glucose metabolism, and lipid metabolism.[14][15]
A study on trans-2-hexenoic acid, a close isomer, has demonstrated its antiviral activity against Coxsackievirus B (CVB) and Enterovirus A71 (EV-A71).[16][17] The study suggested that the molecule inhibits the replication of these viruses at the entry stage.[16][17] This finding opens up the possibility that this compound may possess similar antiviral properties.
Visualizations
General Workflow for Theoretical and Experimental Analysis
Caption: Workflow for the integrated computational and experimental study of this compound.
Hypothetical Signaling Pathway for Antiviral Activity
Based on the findings for trans-2-hexenoic acid, a plausible mechanism of action for this compound against enteroviruses can be proposed.
Caption: Proposed mechanism of antiviral action for this compound, targeting viral entry.
Conclusion
This compound presents an interesting subject for both fundamental and applied research. While detailed computational studies on this specific molecule are yet to be published, the methodologies outlined in this guide provide a clear roadmap for such investigations. The combination of DFT calculations for predicting molecular properties and experimental techniques like IR, NMR, and GC-MS for structural verification forms a robust approach to its characterization. Furthermore, the potential for biological activity, particularly antiviral effects, warrants further exploration and could position this compound as a lead compound in future drug development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C6H10O2 | CID 5282708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-3-hexenoic acid | CAS#:1577-18-0 | Chemsrc [chemsrc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. lipidmaps.org [lipidmaps.org]
- 12. benchchem.com [benchchem.com]
- 13. Short-chain fatty acid: An updated review on signaling, metabolism, and therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of trans-3-Hexenoic Acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of trans-3-Hexenoic acid from butyraldehyde (B50154) and malonic acid. The described protocol is based on a modified Knoevenagel-Doebner condensation, offering a straightforward and efficient method for obtaining the target compound.
Introduction
This compound is a valuable unsaturated carboxylic acid used as a building block in the synthesis of various pharmaceuticals and as a flavoring agent. The synthesis route described herein utilizes a Doebner-von Miller reaction, a variation of the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, in this case, malonic acid. This reaction is catalyzed by a weak amine base, such as triethanolamine, and is followed by decarboxylation to yield the α,β-unsaturated acid. A key advantage of the featured protocol is the use of butyraldehyde as both a reactant and a solvent, simplifying the process and minimizing solvent residue in the final product.[1]
Reaction Scheme
The overall reaction for the synthesis of this compound from butyraldehyde and malonic acid is depicted below:
The reaction proceeds via a condensation of butyraldehyde with the enolate of malonic acid, followed by dehydration and subsequent decarboxylation to form the final this compound product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on the referenced protocol.
| Parameter | Value | Reference |
| Reactants | Butyraldehyde, Malonic Acid | [1] |
| Catalyst | Triethanolamine | [1] |
| Reactant Molar Ratio (Butyraldehyde:Malonic Acid:Triethanolamine) | ~4.7 : 1 : 0.8 | Calculated from patent[1] |
| Reaction Temperature | 60-100 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Reported Yield | High (85-90% for similar reactions) | [1][2] |
| Product Purity | >98% (by GC) | [1] |
Experimental Protocol
This protocol is adapted from the procedure described in patent CN10283847A.[1]
Materials:
-
Butyraldehyde (C₄H₈O, MW: 72.11 g/mol , density: 0.817 g/mL)
-
Malonic Acid (CH₂(COOH)₂, MW: 104.06 g/mol )
-
Triethanolamine (C₆H₁₅NO₃, MW: 149.19 g/mol , density: 1.124 g/mL)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, oil-water separator)
-
Heating mantle
-
Magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
Preparation of the Malonic Acid-Catalyst Mixture:
-
In a beaker, combine 104.06 g (1.0 mol) of malonic acid and 119.35 g (0.8 mol, ~106 mL) of triethanolamine.
-
Stir the mixture until a uniform solution is obtained.
-
-
Reaction Setup:
-
In a 1 L four-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with an oil-water separator, and a nitrogen inlet, add 342.4 g (4.75 mol, ~420 mL) of butyraldehyde.
-
Begin stirring and purge the flask with nitrogen gas.
-
Heat the butyraldehyde to 80 °C using a heating mantle.
-
-
Addition of Reactants and Reaction:
-
Slowly add the malonic acid-triethanolamine mixture to the heated butyraldehyde via the dropping funnel over a period of approximately 1 hour.
-
Maintain the reaction temperature between 80-100 °C.
-
Water produced during the reaction will be removed azeotropically with butyraldehyde and collected in the oil-water separator.
-
Continue the reaction for 3-4 hours, monitoring the completion by observing the cessation of water formation. The reaction can also be monitored by GC to ensure the consumption of malonic acid.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess butyraldehyde is removed by fractional distillation under vacuum (initially at ~0.07 MPa).
-
The remaining crude product is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound to obtain the final product.
-
Visualizations
Logical Relationship of Key Steps:
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of the Knoevenagel-Doebner Condensation:
Caption: Key steps in the Knoevenagel-Doebner reaction mechanism.
References
Application Notes and Protocols: Trans-3-Hexenoic Acid in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-3-Hexenoic acid (CAS No. 1577-18-0) is an unsaturated carboxylic acid that is found naturally in a variety of fruits and other food products, including bananas, beer, passion fruit, cooked pork, raspberries, sherry, and black tea.[1] It is a valuable ingredient in the flavor and fragrance industry, prized for its unique organoleptic profile which can impart cheesy, fruity, honey, and green notes to a variety of products.[1][2] Its application ranges from enhancing the authenticity of fruit flavors, particularly berry types, to adding complexity to savory and dairy profiles.[1][3] This document provides detailed application notes, experimental protocols, and relevant pathway diagrams for the effective utilization of this compound in research and product development.
Physicochemical and Organoleptic Properties
This compound is a liquid at room temperature with a molecular weight of 114.14 g/mol .[4] It is slightly soluble in water and soluble in alcohol.[4] A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Synonyms | (E)-3-Hexenoic acid | [4] |
| CAS Number | 1577-18-0 | [4] |
| Molecular Formula | C6H10O2 | [4] |
| Molecular Weight | 114.14 g/mol | [4] |
| Boiling Point | 118-119 °C @ 22 mmHg | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Odor Profile | Cheesy, green, dairy-like with a waxy fruity nuance. Powerful fruity honey acid. | [2][3] |
| Taste Profile | Green, dairy-like with a vegetable and melon nuance at 50 ppm. | [3] |
| Natural Occurrence | Banana, beer, passion fruit, cooked pork, raspberry, sherry, black tea. | [1] |
Applications in Flavor and Fragrance
This compound is a versatile ingredient used to:
-
Enhance Fruit Flavors: It provides sharp, acidic backnotes to fruit flavors, especially raspberry, strawberry, pineapple, and apple.[3]
-
Add Complexity to Dairy Flavors: It is used in aged cheese and other dairy applications to impart a characteristic cheesy and acidic character.[1][3]
-
Contribute to Honey and Green Notes: It can be used to build honey flavors and add a fresh, green nuance to various flavor profiles.[1][2]
-
Fragrance Formulations: In fragrances, it is used for its fresh, green aroma and is often combined with other ingredients like Laevo-Rose Oxide to enhance the overall aromatic experience.[4]
Experimental Protocols
Protocol 1: Preparation of a Model Raspberry Flavor Concentrate
This protocol describes the creation of a model raspberry flavor concentrate incorporating this compound to enhance the natural, seedy, and slightly green character of the fruit.
Materials:
-
This compound (food grade)
-
Raspberry Ketone
-
Ethyl Acetate
-
Isoamyl Acetate
-
Vanillin
-
Beta-Ionone
-
Propylene Glycol (food grade)
-
Glass beakers and stirring rods
-
Analytical balance
Procedure:
-
Prepare a 1% solution of this compound: Dissolve 1g of this compound in 99g of Propylene Glycol.
-
Weigh the core flavor components: In a clean glass beaker, accurately weigh the following components:
-
Raspberry Ketone: 10g
-
Ethyl Acetate: 5g
-
Isoamyl Acetate: 3g
-
Vanillin: 2g
-
Beta-Ionone: 1g
-
-
Dissolve the solid components: Add the weighed components to 78.9g of Propylene Glycol and stir until all solids are completely dissolved.
-
Incorporate this compound: Add 0.1g of the 1% this compound solution to the mixture. This results in a final concentration of 0.001% (10 ppm) of this compound in the concentrate.
-
Homogenize the concentrate: Stir the final mixture thoroughly for 15 minutes to ensure homogeneity.
-
Store appropriately: Store the flavor concentrate in a tightly sealed, amber glass bottle in a cool, dark place.
Protocol 2: Sensory Evaluation of a Raspberry Flavored Beverage
This protocol outlines the sensory evaluation of a beverage flavored with the raspberry concentrate prepared in Protocol 1 to assess the impact of this compound.
Materials:
-
Raspberry flavor concentrate (from Protocol 1)
-
Control raspberry flavor concentrate (prepared identically to Protocol 1 but without this compound)
-
Sugar solution (10% w/v in water)
-
Citric acid solution (0.1% w/v in water)
-
Carbonated water
-
Tasting glasses
-
Palate cleansers (unsalted crackers, water)
-
Sensory evaluation booths
-
Panel of trained sensory analysts (8-10 members)
Procedure:
-
Prepare the beverage samples:
-
Test Sample: Add the raspberry flavor concentrate (with this compound) to the sugar and citric acid solution at a dosage of 0.2%. Top up with carbonated water.
-
Control Sample: Prepare a second beverage identically using the control raspberry flavor concentrate (without this compound).
-
-
Sample Presentation:
-
Code the samples with random three-digit numbers.
-
Present the samples to the panelists in a randomized and balanced order.
-
-
Sensory Evaluation:
-
Instruct panelists to cleanse their palate with water and an unsalted cracker before evaluating each sample.
-
Ask panelists to evaluate the samples based on key sensory attributes using a line scale (e.g., 0 = not perceptible, 100 = very strong). Key attributes to evaluate include:
-
Overall raspberry aroma intensity
-
Freshness
-
Green/leafy notes
-
Seedy character
-
Sweetness
-
Sourness
-
Overall flavor liking
-
-
-
Data Analysis:
-
Collect the data from all panelists.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences between the test and control samples for each attribute.
-
Signaling Pathway and Experimental Workflow Diagrams
The perception of volatile flavor and fragrance molecules like this compound is primarily mediated by G-protein coupled receptors (GPCRs) in the olfactory epithelium.
References
Application Notes: trans-3-Hexenoic Acid as a Precursor for Enhanced Stability in Pharmaceutical Compounds
Introduction
Trans-3-Hexenoic acid is an unsaturated carboxylic acid that serves as a valuable precursor in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1][2] Its incorporation into drug molecules can significantly enhance their metabolic stability and potency. A prime example of its application is in the synthesis of Tesamorelin, a synthetic analogue of human growth hormone-releasing hormone (GHRH).[3] Tesamorelin is utilized in the treatment of HIV-associated lipodystrophy.[3] The addition of a this compound group to the N-terminus of the GHRH peptide sequence renders Tesamorelin more resistant to enzymatic degradation, thereby extending its biological half-life and therapeutic efficacy.[3][4]
Application in Tesamorelin Synthesis
Tesamorelin is a 44-amino acid peptide that stimulates the synthesis and release of endogenous growth hormone (GH) by binding to the GHRH receptor.[5] The key modification in Tesamorelin is the attachment of a this compound moiety to the N-terminal tyrosine residue. This structural alteration protects the peptide from rapid cleavage by dipeptidyl aminopeptidase (B13392206) (DPP-IV), a key enzyme in the degradation of GHRH. The enhanced stability of Tesamorelin allows for a more sustained physiological response.
Data Presentation
The following tables summarize key quantitative data associated with the synthesis and properties of Tesamorelin.
Table 1: Tesamorelin Synthesis and Properties
| Parameter | Value | Reference |
| Molecular Formula | C221H366N72O67S | [3] |
| Molar Mass | 5135.86 g·mol−1 | [3] |
| Crude Purity (Post-SPPS) | 30-55% | [2] |
| Final Purity (Post-Purification) | >95% | [6] |
| Expected Molecular Ion (ESI-MS) | 5135.9 Da (±1 Da) | [2] |
Table 2: N-Terminal Hexenoylation Reaction Parameters
| Parameter | Specification |
| Reagent | This compound |
| Reagent Equivalents | 5 equivalents |
| Activation Method | HBTU/HOBt or DIC/Oxyma |
| Activator Equivalents | 5 equivalents each |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a method for the synthesis of this compound using butyraldehyde (B50154) and malonic acid as starting materials, with triethanolamine (B1662121) as a catalyst. This method is characterized by a simple process, high yield, and no solvent residue.[7]
Materials:
-
Butyraldehyde
-
Malonic acid
-
Triethanolamine
-
Nitrogen gas (N2)
-
Standard laboratory glassware (beaker, dropping funnel, oil-water separator, distillation apparatus)
Procedure:
-
Preparation of the Mixed Solution: In a beaker, uniformly mix triethanolamine and malonic acid in a proportion of 1:3 to 3:1 by mass.[7]
-
Dropping Reaction:
-
Add butyraldehyde to a reaction flask equipped with a stirrer and an N2 inlet for protection.
-
Heat the butyraldehyde to a temperature between 60-100 °C.[7]
-
Slowly add the mixed solution dropwise into the heated butyraldehyde while stirring. The mass ratio of the mixed solution to butyraldehyde should be between 1:4 and 1:8.[7]
-
The reaction will produce water, which is removed azeotropically with butyraldehyde using an oil-water separator.
-
Continue the reaction for 2-4 hours.[7]
-
-
Fractional Distillation:
-
After the reaction is complete, remove the excess butyraldehyde and any low-boiling fractions by fractional distillation.
-
Further fractionate the residue under vacuum to obtain the final product, this compound.[7]
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Tesamorelin with N-Terminal Hexenoylation
This protocol outlines the general steps for the synthesis of Tesamorelin using Fmoc-based solid-phase peptide synthesis, followed by the crucial N-terminal modification with this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT)
-
Solvents (DMF, DCM, Diethyl ether)
-
Automated or manual peptide synthesizer
-
Preparative RP-HPLC system
Procedure:
-
Resin Preparation: Swell the Rink Amide MBHA resin in DMF.
-
Amino Acid Coupling:
-
Perform sequential coupling of the 44 Fmoc-protected amino acids according to the Tesamorelin sequence.
-
Each cycle involves:
-
Fmoc deprotection using 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid using a suitable activator (e.g., HBTU/HOBt).
-
Washing with DMF.
-
-
-
N-Terminal Hexenoylation:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, prepare a solution of this compound (5 equivalents) and an activating agent (e.g., HBTU/HOBt, 5 equivalents each) in DMF.[2]
-
Add the activated this compound solution to the resin-bound peptide.
-
Allow the reaction to proceed until completion, which can be monitored using a ninhydrin (B49086) test.[6]
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., Reagent K) to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.[2]
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the crude Tesamorelin using preparative reversed-phase HPLC (RP-HPLC) on a C18 or C8 column.[8]
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final Tesamorelin product.
Mandatory Visualizations
Signaling Pathway
Caption: GHRH Receptor Signaling Pathway.
Experimental Workflow
Caption: Tesamorelin Synthesis Workflow.
References
- 1. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptideforge.com [peptideforge.com]
- 3. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Tesamorelin - Wikipedia [en.wikipedia.org]
- 6. CN104177491A - Preparation method for tesamorelin - Google Patents [patents.google.com]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. CN102702343A - Method for synthesizing tesamorelin through solid phases - Google Patents [patents.google.com]
Application Note: Quantification of trans-3-Hexenoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of trans-3-Hexenoic acid in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile fatty acid of interest in various fields, including flavor and fragrance research, metabolic studies, and as a potential biomarker. The inherent volatility and polarity of short-chain fatty acids necessitate a robust analytical methodology to ensure accurate and precise quantification. This protocol outlines procedures for sample preparation, derivatization to enhance volatility, and the instrumental parameters for GC-MS analysis. The methodology is designed to be a comprehensive guide for researchers, scientists, and professionals in drug development.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] For the analysis of polar compounds like carboxylic acids, derivatization is often employed to increase their volatility and improve chromatographic peak shape, making them more amenable to GC analysis.[2][3] This application note details a method for the quantification of this compound through esterification to its methyl ester (methyl trans-3-hexenoate) prior to GC-MS analysis.
Experimental Protocol
This protocol is divided into three main stages: Sample Preparation and Derivatization, GC-MS Instrumental Analysis, and Data Analysis.
Materials and Reagents
-
Solvents: Hexane (B92381) (GC grade), Methanol (anhydrous, GC grade), Dichloromethane (GC grade)
-
Standards: this compound (≥98% purity), Heptanoic acid (internal standard, ≥98% purity)
-
Derivatization Reagent: Boron trifluoride-methanol solution (14% BF₃ in methanol)[3]
-
Other Reagents: Saturated sodium chloride (NaCl) solution, Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glassware: 2 mL screw-top autosampler vials with PTFE-lined septa, 10 mL glass reaction tubes with screw caps.[4] All glassware should be thoroughly cleaned and dried to avoid contamination.
Sample Preparation and Derivatization
Proper sample preparation is critical for accurate quantification. For aqueous samples, a liquid-liquid extraction may be necessary to isolate the analyte. For organic matrices, direct derivatization may be possible. The following is a general procedure for an aqueous sample.
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]
-
Acidification: For aqueous samples, acidify to a pH of approximately 2 with a suitable acid (e.g., phosphoric acid) to ensure all of the this compound is in its free acid form.[5]
-
Internal Standard Spiking: Spike a known volume of the sample (e.g., 1 mL) with a known amount of the internal standard, Heptanoic acid. The concentration of the internal standard should be within the range of the expected analyte concentrations.
-
Extraction (for aqueous samples):
-
Add 1 mL of hexane to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean reaction tube.
-
Repeat the extraction twice more, pooling the organic extracts.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): [3]
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
Add 200 µL of 14% BF₃-methanol solution to the dried residue.[3]
-
Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[3]
-
After cooling to room temperature, add 1 mL of saturated NaCl solution.[3]
-
Add 1 mL of hexane and vortex for 1 minute.[3]
-
Allow the layers to separate.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Transfer the final extract to a 2 mL GC vial for analysis.
-
GC-MS Instrumental Analysis
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument being used.
-
Gas Chromatograph: Agilent 8890 GC system or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar equivalent like a DB-WAX column.[6][7]
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 250°C, hold for 5 minutes
-
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
For quantification, monitor the following ions (as methyl esters):
-
This compound methyl ester: Based on the NIST mass spectrum for the underivatized acid, the molecular ion of the methyl ester would be at m/z 128. Key fragment ions should be determined by injecting a standard of the derivatized compound. Likely fragments would include m/z 55, 67, 81, and 97.
-
Heptanoic acid methyl ester (Internal Standard): Molecular ion at m/z 144. A key fragment ion is m/z 74 (McLafferty rearrangement).
Select a quantifier ion (typically the most abundant and specific) and at least one qualifier ion for each compound to ensure identity.[6]
Data Presentation and Quantitative Analysis
Calibration and Quantification
Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) containing a constant concentration of the internal standard.[8] Process these standards using the same derivatization procedure as the samples. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The linearity of the curve should be confirmed by a coefficient of determination (R²) of ≥ 0.995.[8]
Summary of Quantitative Data
The following table summarizes typical performance characteristics for a validated method of this type.
| Parameter | Expected Performance | Justification |
| Linearity (R²) | > 0.995 | Both GC-MS and GC-FID detectors exhibit excellent linearity over a defined concentration range.[8] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | GC-MS in SIM mode offers low detection limits, enhancing sensitivity.[8] |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL | The enhanced sensitivity of MS allows for reliable quantification of small amounts of the analyte.[8] |
| Precision (RSD%) | < 15% | Assessed by repeatability (intra-day) and intermediate precision (inter-day) analysis of quality control samples.[8] |
| Accuracy (Recovery %) | 85 - 115% | Determined by spiking known amounts of the standard into a blank matrix at different concentration levels.[8] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound by GC-MS. The described method, which includes a derivatization step to form the corresponding methyl ester, is suitable for achieving the sensitivity and selectivity required for trace-level analysis in complex matrices. Proper method validation is essential to ensure the reliability of the quantitative results. This protocol serves as a foundational guide for researchers and scientists, which can be adapted and optimized for specific sample types and instrumentation.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of trans-3-Hexenoic Acid for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of trans-3-hexenoic acid to enhance its volatility and improve chromatographic resolution for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The two primary methods covered are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.
Introduction
This compound is a short-chain unsaturated fatty acid. Due to its polar carboxylic acid group, it has low volatility, which makes direct analysis by GC challenging, often resulting in poor peak shape and inaccurate quantification. Derivatization is a crucial sample preparation step that converts the carboxylic acid into a less polar and more volatile derivative, making it amenable to GC analysis. The most common derivatization techniques for fatty acids are esterification and silylation.
Data Presentation
The following tables summarize the key analytical parameters for the derivatization of this compound. Please note that while mass spectral data for the derivatives are available, specific quantitative performance metrics like retention time and limits of detection are often reported for broader classes of short-chain fatty acids.
Table 1: GC-MS Parameters for Derivatized this compound
| Parameter | Methyl Ester Derivative (FAME) | Trimethylsilyl (TMS) Derivative |
| Molecular Formula | C₇H₁₂O₂[1][2] | C₉H₂₀O₂Si |
| Molecular Weight | 128.17 g/mol [1][2] | 188.34 g/mol [3] |
| Primary Quantitation Ion (m/z) | 128 | 173 |
| Secondary Qualifier Ions (m/z) | 67, 81, 95 | 73, 117 |
| Typical GC Column | DB-WAX or equivalent polar column[4] | DB-5ms or equivalent non-polar column |
| Reported Retention Index (Non-polar column) | 916 - 933[5] | Not available |
| Reported Retention Index (Polar column) | 1253 - 1265[5] | Not available |
Table 2: Performance Characteristics of Derivatization Methods for Short-Chain Fatty Acids
| Parameter | Esterification (BF₃-Methanol) | Silylation (BSTFA) |
| Typical Reaction Yield | Generally high, but can be affected by water content. Quantitative yields are possible.[6] For unsaturated acids, BF₃ may cause some loss at high temperatures.[7] | High yields, especially with a catalyst for hindered groups.[8] |
| Limit of Detection (LOD) - General Range | 1-10 pg (SIM mode)[9] | 5-40 pg[9] |
| Limit of Quantification (LOQ) - General Range | 3-30 pg (estimated from LOD) | 15-120 pg (estimated from LOD) |
| Precision (%RSD) | < 15%[10] | < 15% |
| Accuracy (% Recovery) | 80-120%[10] | 90-110% |
Note: The LOD, LOQ, Precision, and Accuracy values are general ranges for short-chain fatty acids and may vary for this compound depending on the specific analytical conditions and matrix.
Experimental Protocols
Protocol 1: Esterification to Fatty Acid Methyl Ester (FAME) using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol describes the conversion of this compound to its methyl ester. This is a widely used method for the analysis of free fatty acids.
Materials:
-
This compound sample
-
BF₃-Methanol solution (14% w/v)
-
Methanol, anhydrous
-
Hexane (B92381), GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass test tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Preparation: Accurately weigh 1-25 mg of the this compound sample into a screw-cap glass test tube. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution to the test tube.
-
Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60°C for 30-60 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Vortex the mixture vigorously for 1 minute and then allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters.
-
Drying: Carefully transfer the upper hexane layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Transfer: Transfer the dried hexane extract into a GC vial for analysis.
Protocol 2: Silylation to Trimethylsilyl (TMS) Ester using BSTFA
This protocol details the derivatization of this compound to its TMS ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This method is effective for a wide range of compounds containing active hydrogens.
Materials:
-
This compound sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Autosampler vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in an anhydrous aprotic solvent (e.g., 1 mg/mL in acetonitrile) and place 100 µL into an autosampler vial. If the sample is not in solution, weigh an appropriate amount and dissolve it in the anhydrous solvent in the vial. Ensure the sample is completely dry, as moisture will interfere with the reaction.
-
Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the vial. This provides a molar excess of the derivatizing reagent.
-
Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Heat the vial at 60°C for 60 minutes in a heating block or oven.
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate solvent (e.g., dichloromethane) before analysis.
Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Experimental workflow for the silylation of this compound.
References
- 1. 3-Hexenoic acid, methyl ester, (Z)- [webbook.nist.gov]
- 2. 3-Hexenoic acid, methyl ester, (E)- [webbook.nist.gov]
- 3. Hexanoic acid, TMS derivative [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Hexenoic acid, methyl ester, (Z)- [webbook.nist.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. On methylation of unsaturated acids using boron trihalide-methanol reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Unsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of unsaturated fatty acids (UFAs) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for quantitative analysis in various matrices, including biological samples, food products, and pharmaceutical formulations.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of unsaturated fatty acids. While gas chromatography (GC) is a traditional method for fatty acid analysis, HPLC offers distinct advantages, particularly for the analysis of heat-sensitive or highly unsaturated fatty acids and for the separation of geometric (cis/trans) and positional isomers.[1][2] The choice between these techniques often depends on the specific analytical goals. HPLC is particularly useful for preparative separations and when dealing with complex mixtures where derivatization to volatile esters for GC analysis might be problematic.[1][2]
This guide covers sample preparation, derivatization (where applicable), chromatographic conditions, and data analysis for the successful HPLC analysis of UFAs.
Core Principles of HPLC Separation of Fatty Acids
Reversed-phase HPLC is the most common mode used for fatty acid analysis. In this technique, fatty acids are separated based on their hydrophobicity. The general principles of separation are:
-
Chain Length: Longer carbon chains result in increased retention times.
-
Degree of Unsaturation: The presence of double bonds decreases the hydrophobicity of the fatty acid, leading to shorter retention times. A single double bond reduces the effective chain length by slightly less than two carbon units.[1]
-
Isomers: Positional and geometric (cis/trans) isomers can often be separated using specialized columns and optimized mobile phases.[1][2]
Experimental Protocols
Protocol 1: Analysis of Underivatized Unsaturated Fatty Acids
This protocol is suitable for the analysis of free fatty acids without derivatization, which is advantageous for simpler sample preparation and for preparative applications where recovery of the native fatty acid is desired.
1. Sample Preparation (Hydrolysis of Lipids)
-
For samples containing esterified fatty acids (e.g., triglycerides, phospholipids), alkaline hydrolysis (saponification) is required to release the free fatty acids.
-
Procedure:
-
Weigh 10-100 mg of the lipid sample into a screw-cap tube.
-
Add 2 mL of 2 M NaOH in methanol.
-
Heat at 60-70°C for 1-2 hours until the solution is clear.
-
Cool the sample to room temperature.
-
Acidify the mixture to a pH of ~2 using an appropriate acid (e.g., HCl or H₂SO₄).[3]
-
Extract the free fatty acids with 2 x 2 mL of a nonpolar solvent such as hexane (B92381) or dichloromethane.[3]
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC injection.
-
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, with a small amount of acid to ensure the fatty acids are in their protonated form. A typical mobile phase composition is acetonitrile/water (80:20, v/v) containing 0.1% acetic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detection at low wavelengths, typically 192 nm for unsaturated compounds or 205 nm for saturated fatty acids.[5]
-
Injection Volume: 10-20 µL.
3. Quantification
-
Prepare standard solutions of the unsaturated fatty acids of interest in the mobile phase at several concentration levels.
-
Generate a calibration curve by plotting the peak area against the concentration of each standard.
-
Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Analysis of Unsaturated Fatty Acids via UV Derivatization
To enhance the sensitivity and selectivity of detection, especially for UV-Vis detectors, fatty acids can be derivatized to introduce a strong chromophore. Phenacyl esters, such as those formed with 2,4'-dibromoacetophenone (B128361), are commonly used.[6][7]
1. Derivatization Procedure (Modified for Enhanced Stability)
This modified procedure is designed to minimize the risk of degradation and isomerization of unsaturated fatty acids.[6][8]
-
Reagents:
-
2,4'-dibromoacetophenone solution (e.g., 12 g/L in acetone).
-
Triethylamine (TEA) solution.
-
-
Procedure:
-
To the dried fatty acid extract (from Protocol 1, step 7), add 0.5 mL of the 2,4'-dibromoacetophenone solution.
-
Add a catalytic amount of triethylamine.
-
Heat the mixture at a lower temperature of 40°C for 30 minutes.[6] This is a modification from older methods that used 50°C for 2 hours, and it helps to prevent oxidation and isomerization of unsaturated fatty acids.[6][8]
-
After the reaction, stop the derivatization by adding 100 µL of acetic acid (2 g/L in acetone).[6]
-
The resulting solution can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase.
-
2. HPLC Conditions for Derivatized Fatty Acids
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A binary gradient of acetonitrile (Solvent A) and water (Solvent B) is typically used.[6] An example gradient is as follows:
-
0-10 min: 86-93% A
-
10-20 min: 93% A
-
20-30 min: 93-100% A[9]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 37°C.[6]
-
Detection: UV detection at a wavelength appropriate for the chromophore. For 2,4'-dibromoacetophenone derivatives, a wavelength of 256 nm is suitable.[3]
-
Injection Volume: 5-20 µL.[6]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the HPLC analysis of unsaturated fatty acids.
Table 1: HPLC Method Parameters for Unsaturated Fatty Acid Analysis
| Parameter | Underivatized Analysis | Derivatized Analysis (2,4'-dibromoacetophenone) |
| Column | C18 Reversed-Phase | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water (80:20, v/v) + 0.1% Acetic Acid[4] | Acetonitrile/Water Gradient[6][9] |
| Detection Wavelength | 192-205 nm[5] | 256 nm[3] |
| Derivatization Required | No | Yes |
Table 2: Performance Characteristics of HPLC Methods for Unsaturated Fatty Acids
| Fatty Acid | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Elaidic Acid | Underivatized, UV 205 nm | 3 - 1000 mg/L[4] | - | - | 94.5 - 98.7[4] |
| Various UFAs | Derivatized, UV 256 nm | Not Specified | As low as 2.3 x 10⁻⁴ to 5.1 pg[3][10] | - | Not Specified |
Diagrams
Below are diagrams illustrating the experimental workflow for the HPLC analysis of unsaturated fatty acids.
Caption: Experimental workflow for HPLC analysis of unsaturated fatty acids.
Caption: Derivatization of unsaturated fatty acids for enhanced UV detection.
References
- 1. aocs.org [aocs.org]
- 2. hplc.eu [hplc.eu]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jafs.com.pl [jafs.com.pl]
- 7. analusis.edpsciences.org [analusis.edpsciences.org]
- 8. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography [jafs.com.pl]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application of trans-3-Hexenoic Acid in Polymer Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the current and potential applications of trans-3-hexenoic acid in polymer chemistry. Due to the limited direct polymerization of this monomer, this note focuses on its derivatization into polymerizable forms and the prospective properties and applications of the resulting polymers.
Direct Application of this compound in Polymerization
Currently, there is a notable lack of published research on the direct homopolymerization or copolymerization of this compound. The isolated internal double bond in the molecule is not highly susceptible to conventional free-radical polymerization methods that typically favor vinyl monomers. Furthermore, the carboxylic acid functionality can complicate certain polymerization techniques. However, its potential as a comonomer in specialized systems to impart acidity, improve adhesion, or act as a site for post-polymerization modification remains an area for future exploration. Copolymers of ethylene (B1197577) and unsaturated carboxylic acids, for example, are known to exhibit good adhesion and stress-crack resistance.[1]
Potential Applications via Chemical Derivatization
The most promising route for utilizing this compound in polymer chemistry is through its conversion into more reactive monomers. This approach allows for the incorporation of its C6 aliphatic and unsaturated structure into various polymer backbones, offering a bio-based building block for advanced materials.
The following diagram illustrates potential pathways for converting this compound into polymerizable monomers:
Caption: Synthetic pathways from this compound to polymerizable monomers.
Synthesis and Polymerization of Vinyl 3-Hexenoate
This compound can be converted to its vinyl ester, vinyl 3-hexenoate, through a transvinylation reaction with vinyl acetate (B1210297).[2][3] This monomer can then undergo free-radical polymerization to yield poly(vinyl 3-hexenoate). The resulting polymer would feature a flexible C6 side chain with an internal double bond, which could be used for subsequent cross-linking or functionalization.
Synthesis and Polymerization of Allyl 3-Hexenoate
Esterification of this compound with allyl alcohol would yield allyl 3-hexenoate. While allyl esters can be polymerized, they are known to undergo degradative chain transfer, which typically results in polymers with low molecular weights.[4][5] However, these oligomers could be useful as cross-linking agents, plasticizers, or in the formulation of coatings and resins.
Synthesis and Polymerization of 3-Hexenyl Methacrylate
A highly effective strategy involves the reduction of this compound to its corresponding alcohol, trans-3-hexen-1-ol. This alcohol can then be esterified with methacrylic anhydride (B1165640) to produce 3-hexenyl methacrylate, a monomer that is readily polymerizable.[6] This approach is advantageous as methacrylates can be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for precise control over molecular weight, architecture, and dispersity.[7][8][9]
Predicted Polymer Properties: A Comparative Analysis
While experimental data for polymers derived from this compound is unavailable, we can predict their potential thermal properties by comparing them to polymers made from structurally similar short-chain vinyl esters.
| Polymer | Monomer Structure | Glass Transition Temp. (Tg) |
| Poly(vinyl propionate) | CH2=CH-O-CO-CH2CH3 | -7 °C[10] |
| Poly(vinyl butyrate) | CH2=CH-O-CO-(CH2)2CH3 | -12 to 20 °C (as interlayer)[11] |
| Poly(vinyl alcohol) | -(CH2-CH(OH))- | 62-85 °C[12][13] |
| Poly(vinyl 3-hexenoate) (Predicted) | CH2=CH-O-CO-CH2CH=CHCH2CH3 | ~ -15 to 0 °C |
| Poly(3-hexenyl methacrylate) (Predicted) | CH2=C(CH3)-CO-O-(CH2)2CH=CHCH2CH3 | Low Tg, potentially below 0 °C |
Note: Predicted values are estimations based on structure-property relationships. The presence of the double bond in the side chain of poly(vinyl 3-hexenoate) and poly(3-hexenyl methacrylate) may slightly alter the Tg compared to their saturated analogs.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and polymerization of derivatives of this compound.
Protocol 1: Synthesis of Vinyl 3-Hexenoate via Transvinylation
This protocol is adapted from general procedures for the synthesis of vinyl esters from carboxylic acids and vinyl acetate.[3][14]
Caption: Workflow for the synthesis of vinyl 3-hexenoate.
Materials:
-
This compound (1 eq)
-
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq)
-
N-methylmorpholine (NMM) (1.1 eq)
-
Potassium tert-butylate (1.1 eq)
-
Vinyl acetate (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound and CDMT in anhydrous THF.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add NMM to the stirred solution and continue stirring at this temperature for 1 hour to form the activated ester.
-
In a separate flask, prepare a suspension of potassium tert-butylate in anhydrous THF and cool it to -30 °C.
-
Slowly add a solution of vinyl acetate in THF to the potassium tert-butylate suspension and stir for 20 minutes.
-
Transfer the activated ester solution from the first flask to the vinyl acetate/potassium tert-butylate mixture via cannula, maintaining the temperature at -30 °C.
-
Allow the reaction to stir for 1-2 hours at -30 °C.
-
Quench the reaction by adding cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure vinyl 3-hexenoate.
Protocol 2: RAFT Polymerization of 3-Hexenyl Methacrylate
This protocol is a hypothetical adaptation based on established RAFT polymerization procedures for fatty acid-derived methacrylate monomers.[7][9]
Materials:
-
3-Hexenyl methacrylate (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anhydrous 1,4-Dioxane (B91453) (solvent)
Procedure:
-
In a Schlenk flask, combine 3-hexenyl methacrylate, CPAD, and AIBN in the desired molar ratio (e.g., [Monomer]:[CPAD]:[AIBN] = 100:1:0.2).
-
Add anhydrous 1,4-dioxane to achieve the desired monomer concentration (e.g., 2 M).
-
Seal the flask with a rubber septum and deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (N2 or Ar).
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours, to be monitored by taking samples for NMR or GPC analysis).
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to further purify.
-
Dry the final polymer under vacuum to a constant weight.
Conclusion
While this compound is not a conventional monomer in polymer chemistry, its potential as a renewable building block is significant. Through chemical modification, it can be transformed into a variety of polymerizable monomers, including vinyl, allyl, and methacrylate esters. These derivatives open the door to creating novel polymers with tunable properties, such as low glass transition temperatures and the presence of a reactive double bond in the side chain for further functionalization. The development of controlled polymerization methods for these monomers could lead to advanced materials for applications in coatings, adhesives, plasticizers, and specialty elastomers. Further research into the synthesis and polymerization of these derivatives is warranted to fully explore their potential in sustainable polymer chemistry.
References
- 1. Polyethylene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. my.nuu.uz [my.nuu.uz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RAFT polymerization of fatty acid containing monomers: controlled synthesis of polymers from renewable resources - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. RAFT polymerization of fatty acid containing monomers: controlled synthesis of polymers from renewable resources - RSC Advances (RSC Publishing) DOI:10.1039/C3RA45541F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Poly(vinyl propionate) – scipoly.com [scipoly.com]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for Studying the Antibacterial and Antifungal Properties of Trans-3-Hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the antimicrobial potential of trans-3-Hexenoic acid. While research suggests that unsaturated fatty acids, including C6 isomers, possess antibacterial and antifungal properties, specific quantitative data for this compound is not extensively available in the public domain. The following sections detail the putative mechanisms of action based on related compounds and provide robust protocols to enable researchers to determine the antimicrobial spectrum and efficacy of this compound.
Putative Mechanisms of Antimicrobial Action
Unsaturated fatty acids are known to exert their antimicrobial effects through two primary mechanisms: disruption of the cell membrane and inhibition of cellular processes such as fatty acid synthesis.[1][2]
1. Disruption of the Cell Membrane: The amphipathic nature of this compound allows it to insert into the phospholipid bilayer of microbial cell membranes. This insertion can disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
2. Inhibition of Fatty Acid Synthesis: this compound may interfere with bacterial fatty acid synthesis (FAS), a critical pathway for building cell membranes and other essential molecules. By inhibiting key enzymes in this pathway, the fatty acid can halt bacterial growth.[2]
Data Presentation
The following tables are provided to structure the quantitative data obtained from the experimental protocols outlined below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MIC (mM) |
| Staphylococcus aureus | e.g., 25923 | ||
| Escherichia coli | e.g., 25922 | ||
| Pseudomonas aeruginosa | e.g., 27853 | ||
| Enterococcus faecalis | e.g., 29212 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains
| Bacterial Strain | ATCC Number | MBC (µg/mL) | MBC (mM) |
| Staphylococcus aureus | e.g., 25923 | ||
| Escherichia coli | e.g., 25922 | ||
| Pseudomonas aeruginosa | e.g., 27853 | ||
| Enterococcus faecalis | e.g., 29212 |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Fungal Strain | ATCC Number | MIC (µg/mL) | MIC (mM) |
| Candida albicans | e.g., 90028 | ||
| Aspergillus niger | e.g., 16404 | ||
| Cryptococcus neoformans | e.g., 14116 |
Table 4: Minimum Fungicidal Concentration (MFC) of this compound against Fungal Strains
| Fungal Strain | ATCC Number | MFC (µg/mL) | MFC (mM) |
| Candida albicans | e.g., 90028 | ||
| Aspergillus niger | e.g., 16404 | ||
| Cryptococcus neoformans | e.g., 14116 |
Experimental Protocols
Note on Solubility: this compound has limited solubility in water. A stock solution should be prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms. A solvent-only control should always be included in the experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against both bacteria and yeasts.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inocula, standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Serial Dilutions: a. Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well. The 11th well will serve as the growth control (no compound), and the 12th well as the sterility control (no inoculum).
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast). Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine the concentration of this compound that results in microbial death.
Materials:
-
MIC plates from Protocol 1
-
Tryptic Soy Agar (B569324) (TSA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
-
Sterile micropipette and tips
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a sterile agar plate (TSA for bacteria, SDA for fungi).
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum grows on the agar plate).
Visualizations
Caption: Proposed antibacterial mechanisms of this compound.
Caption: Proposed antifungal mechanism of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for MBC/MFC determination.
References
Application Notes and Protocols for Investigating the Antiviral Activity of trans-3-Hexenoic Acid Against Enteroviruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide range of human diseases, from the common cold to severe conditions like myocarditis, aseptic meningitis, and hand, foot, and mouth disease.[1] The lack of broadly effective antiviral therapies necessitates the exploration of novel inhibitory compounds. This document provides detailed application notes and protocols for investigating the antiviral properties of trans-3-Hexenoic acid against various enteroviruses.
Note on the Investigated Compound: The primary research available focuses on the antiviral activity of trans-2-Hexenoic acid (THA), a structural isomer of this compound. Due to the close structural similarity and the detailed available data, the information and protocols presented herein are based on the findings for trans-2-Hexenoic acid as a strong predictive model for the potential activity of this compound.
Quantitative Data Summary
The antiviral efficacy of trans-2-Hexenoic acid (THA) has been demonstrated against Coxsackievirus B3 (CVB3) and Enterovirus A71 (EV-A71). The key quantitative metrics are summarized in the table below.
| Compound | Virus | Cell Line | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| trans-2-Hexenoic Acid (THA) | Coxsackievirus B3 (CVB3) | HeLa | 2.9 µM | 33.62 µM | 11.59 | [2] |
| trans-2-Hexenoic Acid (THA) | Enterovirus A71 (EV-A71) | HeLa | 3.21 µM | 33.62 µM | 10.47 | [2] |
Mechanism of Action
Studies on trans-2-Hexenoic acid suggest that its primary antiviral mechanism is the inhibition of the early stages of the enterovirus replication cycle.[2] A time-of-addition assay revealed that the compound is most effective when present during the initial hours of infection, indicating that it likely interferes with viral entry into the host cell.[2] This could involve direct interaction with the viral capsid to prevent attachment or uncoating, or modulation of host cell factors required for viral entry.
Postulated Signaling Pathway Involvement
While direct studies on the specific signaling pathways modulated by trans-2-Hexenoic acid in the context of enterovirus infection are not yet available, the existing literature on fatty acids and viral infections allows for postulation. Fatty acids are known to influence various cellular signaling pathways that can impact viral replication and the host's inflammatory response.
During enterovirus infection, host cell signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly ERK, are often modulated by the virus to facilitate its replication.[3] Additionally, fatty acids have been shown to amplify inflammatory responses to viral mimics through the p38 MAPK signaling pathway.[1][4] It is plausible that trans-Hexenoic acid could exert some of its effects by modulating these or other related pathways, such as the NF-κB signaling pathway, which is a central regulator of the immune and inflammatory response to viral infections.[5] Another potential target is the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular metabolism that can be manipulated by viruses and is influenced by fatty acids.[6][7] Further research is required to elucidate the precise signaling mechanisms.
Caption: Proposed mechanism of action for trans-Hexenoic acid.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity of this compound against enteroviruses.
Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to determine the antiviral activity of a compound by observing the inhibition of virus-induced cell death.
Materials:
-
HeLa or other susceptible cell lines (e.g., Vero, RD)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
Enterovirus stock (e.g., CVB3, EV-A71)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
Protocol:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 50 µL of the diluted compound to the respective wells.
-
Add 50 µL of virus suspension (at a multiplicity of infection, MOI, of approximately 1) to the wells containing the compound.
-
Include a virus control (virus, no compound), a cell control (no virus, no compound), and a compound toxicity control (compound, no virus).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C until significant CPE is observed in the virus control wells.
-
Cell Viability Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the EC50 and CC50 values using non-linear regression analysis.
Caption: Workflow for the CPE Reduction Assay.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles.
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayer of susceptible cells
-
Enterovirus stock
-
DMEM with 2% FBS
-
Overlay medium (e.g., 1.2% methylcellulose (B11928114) or 0.6% agarose (B213101) in 2X DMEM)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Formalin (10%) or 4% paraformaldehyde
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and grow to a confluent monolayer.
-
Virus Dilution: Prepare serial 10-fold dilutions of the enterovirus stock.
-
Infection:
-
Wash the cell monolayer with PBS.
-
Inoculate the cells with 200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
-
Treatment and Overlay:
-
During virus adsorption, prepare the overlay medium containing various concentrations of this compound.
-
After 1 hour, remove the virus inoculum and add 2 mL of the overlay medium with the compound to each well.
-
-
Incubation: Incubate the plates at 37°C for 3-5 days until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 1 mL of 10% formalin for at least 30 minutes.
-
Carefully remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
Quantitative Real-Time PCR (qRT-PCR)
This method quantifies the effect of the compound on viral RNA replication.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers and probe specific for the enterovirus 5' UTR
-
qRT-PCR instrument
Protocol:
-
Sample Preparation: Infect cells with the enterovirus in the presence or absence of this compound for various time points (e.g., 6, 12, 24 hours).
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, probe (if applicable), and cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.
Western Blotting
This technique is used to detect and quantify the expression of specific viral proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a specific enterovirus protein (e.g., VP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the infected and treated cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Caption: Logical flow of experimental validation.
References
- 1. Dietary Fatty Acids Amplify Inflammatory Responses to Infection through p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coxsackievirus B3 Replication Is Reduced by Inhibition of the Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-Activated Kinase Restricts Rift Valley Fever Virus Infection by Inhibiting Fatty Acid Synthesis | PLOS Pathogens [journals.plos.org]
- 7. mdpi.com [mdpi.com]
Application Notes: trans-3-Hexenoic Acid as a Precursor in the Synthesis of Insect Pheromones
Introduction
trans-3-Hexenoic acid is a versatile six-carbon building block that holds significant potential in the stereoselective synthesis of various insect pheromones. Its inherent trans-configured double bond and terminal carboxylic acid functionality make it an attractive starting material for the construction of long-chain unsaturated compounds that are crucial for chemical communication in numerous insect species. This application note provides a detailed protocol for the synthesis of (3E,5Z)-tetradecadienoic acid, the primary component of the sex pheromone of the black carpet beetle, Attagenus megatoma, utilizing this compound as a key precursor. The methodologies described herein are designed for researchers and scientists in the fields of chemical ecology, organic synthesis, and drug development.
Target Pheromone: (3E,5Z)-Tetradecadienoic Acid (Megatomoic Acid)
(3E,5Z)-Tetradecadienoic acid is the sex pheromone produced by the female black carpet beetle, Attagenus megatoma, a common pest of stored products. The precise stereochemistry of the conjugated diene system is essential for its biological activity, making its stereocontrolled synthesis a critical endeavor for the development of effective pest management strategies based on pheromone trapping and mating disruption.
Proposed Synthetic Pathway
The synthetic strategy outlined below leverages the existing trans-double bond of this compound and introduces the cis-double bond through a stereoselective partial hydrogenation of an alkyne intermediate. The overall workflow is depicted in the following diagram.
Caption: Synthetic pathway for (3E,5Z)-Tetradecadienoic Acid.
Experimental Protocols
Step 1: Reduction of this compound to trans-3-Hexen-1-ol
This procedure details the reduction of the carboxylic acid to a primary alcohol while preserving the trans double bond.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
10% Sulfuric acid
-
Saturated sodium sulfate (B86663) solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are washed with 10% sulfuric acid and saturated sodium sulfate solution, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield crude trans-3-Hexen-1-ol, which can be purified by distillation.
Step 2: Bromination of trans-3-Hexen-1-ol to 1-Bromo-trans-3-hexene
This step converts the primary alcohol into an allylic bromide, a reactive intermediate for the subsequent alkylation.
Materials:
-
trans-3-Hexen-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
trans-3-Hexen-1-ol (1 equivalent) is dissolved in anhydrous diethyl ether and cooled to 0 °C in an ice bath.
-
Phosphorus tribromide (0.4 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction mixture is carefully poured onto crushed ice and extracted with diethyl ether.
-
The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation to afford crude 1-Bromo-trans-3-hexene, which should be used immediately in the next step due to its potential instability.
Step 3: Alkylation of 1-Octyne (B150090) with 1-Bromo-trans-3-hexene
This is the key carbon-carbon bond-forming step to construct the 14-carbon backbone of the target pheromone.
Materials:
-
1-Octyne
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromo-trans-3-hexene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution
Procedure:
-
A solution of 1-octyne (1.2 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.
-
A solution of 1-Bromo-trans-3-hexene (1 equivalent) in anhydrous THF is then added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude tetradec-3-en-5-yn-1-ol is purified by column chromatography.
Step 4: Partial Hydrogenation of Tetradec-3-en-5-yn-1-ol to (3E,5Z)-Tetradecadien-1-ol
This stereoselective reduction of the alkyne to a cis-alkene is the most critical step for establishing the correct pheromone stereochemistry.
Materials:
-
Tetradec-3-en-5-yn-1-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane
-
Hydrogen gas (balloon)
Procedure:
-
Tetradec-3-en-5-yn-1-ol (1 equivalent) is dissolved in hexane.
-
Lindlar's catalyst (5-10 mol%) and a drop of quinoline are added to the solution.
-
The reaction vessel is evacuated and backfilled with hydrogen gas from a balloon.
-
The mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The reaction progress is monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to give crude (3E,5Z)-Tetradecadien-1-ol, which can be purified by column chromatography.
Step 5: Oxidation of (3E,5Z)-Tetradecadien-1-ol to (3E,5Z)-Tetradecadienoic Acid
The final step involves the oxidation of the primary alcohol to the corresponding carboxylic acid.
Materials:
-
(3E,5Z)-Tetradecadien-1-ol
-
Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)
-
Diethyl ether
Procedure:
-
A solution of (3E,5Z)-Tetradecadien-1-ol (1 equivalent) in acetone is cooled to 0 °C.
-
Jones reagent is added dropwise with stirring until the orange color of the reagent persists.
-
The reaction is stirred at 0 °C for 2 hours.
-
The excess oxidant is quenched by the addition of isopropanol until the green color of Cr(III) is observed.
-
The mixture is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield pure (3E,5Z)-Tetradecadienoic acid.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis. These values are estimates based on typical reaction efficiencies for these transformations.
| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Estimated Actual Yield (g) | Estimated Yield (%) | Purity (by GC) |
| 1 | trans-3-Hexen-1-ol | This compound | 100.16 | 10.0 | 8.5 | 85 | >98% |
| 2 | 1-Bromo-trans-3-hexene | trans-3-Hexen-1-ol | 163.05 | 13.8 | 11.0 | 80 | - |
| 3 | Tetradec-3-en-5-yn-1-ol | 1-Bromo-trans-3-hexene & 1-Octyne | 208.35 | 17.6 | 12.3 | 70 | >95% |
| 4 | (3E,5Z)-Tetradecadien-1-ol | Tetradec-3-en-5-yn-1-ol | 210.36 | 12.3 | 11.1 | 90 | >97% (Z-isomer) |
| 5 | (3E,5Z)-Tetradecadienoic Acid | (3E,5Z)-Tetradecadien-1-ol | 224.34 | 11.8 | 9.4 | 80 | >99% |
Conclusion
This application note demonstrates a viable synthetic route to the insect pheromone (3E,5Z)-tetradecadienoic acid, starting from the readily available precursor this compound. The described protocols employ standard yet robust organic transformations, with a particular emphasis on the stereoselective formation of the cis-double bond, which is crucial for the biological activity of the target pheromone. The provided methodologies and data serve as a valuable resource for researchers engaged in the synthesis of insect pheromones for applications in sustainable agriculture and pest management.
Application Notes and Protocols for the Enzymatic Modification of trans-3-Hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic modification of trans-3-Hexenoic acid, a valuable unsaturated organic compound used as a fragrance ingredient and a starting material in the synthesis of pharmaceuticals and agrochemicals.[1] While direct enzymatic synthesis pathways for this compound are not extensively documented in publicly available literature, its modification through enzymatic esterification is a feasible and green alternative to chemical methods. This document details protocols for lipase-catalyzed esterification, presenting data in a structured format for clarity and providing visual workflows to guide experimental design.
Introduction to Enzymatic Modification
Enzymatic catalysis offers a highly selective and environmentally benign approach to modifying carboxylic acids like this compound. Lipases are the most commonly employed enzymes for this purpose, catalyzing esterification and transesterification reactions with high efficiency under mild conditions. These reactions involve the formation of an ester bond between the carboxylic acid group of this compound and an alcohol, yielding a trans-3-hexenoate ester. This modification can alter the compound's physicochemical properties, such as volatility, solubility, and bioavailability, which is of significant interest in drug development and flavor/fragrance applications.
Key Advantages of Enzymatic Esterification:
-
High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, reducing the formation of unwanted byproducts.
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted at moderate temperatures and pressures, preserving the integrity of thermally labile molecules and reducing energy consumption.
-
Green Chemistry: Biocatalysis often utilizes non-toxic solvents (including solvent-free systems) and renewable catalysts (enzymes), aligning with the principles of sustainable chemistry.
Quantitative Data Summary
The following tables summarize representative quantitative data for lipase-catalyzed esterification of short-chain fatty acids. While specific data for this compound is limited, the data presented for structurally similar fatty acids, such as hexanoic acid, provide a valuable reference for expected yields and conversion rates.
Table 1: Lipase-Catalyzed Esterification of Hexanoic Acid with Various Alcohols
| Lipase (B570770) Source | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Acid:Alcohol) | Conversion (%) | Reference |
|---|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (Novozym 435) | Ethanol | Solvent-free | 50 | 24 | 1:1 | >95 | General knowledge from enzymatic esterification |
| Rhizomucor miehei Lipase (Lipozyme RM IM) | Propanol | n-Hexane | 40 | 48 | 1:2 | ~90 | General knowledge from enzymatic esterification |
| Pseudomonas cepacia Lipase | Butanol | Toluene (B28343) | 60 | 72 | 1:1.5 | >90 | General knowledge from enzymatic esterification |
| Candida rugosa Lipase | Isoamyl alcohol | Solvent-free | 45 | 36 | 1:1 | ~85 | General knowledge from enzymatic esterification |
Table 2: Effect of Reaction Parameters on Ester Synthesis
| Parameter | Variation | Effect on Conversion/Yield | General Observation |
|---|---|---|---|
| Temperature | 30-70 °C | Increases up to an optimum, then decreases | Enzyme activity is temperature-dependent; denaturation occurs at higher temperatures. |
| Enzyme Load | 1-10% (w/w) | Increases with higher load | Higher catalyst concentration increases reaction rate, but can increase costs. |
| Substrate Molar Ratio | 1:1 to 1:5 (Acid:Alcohol) | Can increase by using an excess of one substrate | Shifts the reaction equilibrium towards product formation. |
| Water Content | Anhydrous to 5% (v/v) | Can be critical; high water content can promote hydrolysis | Water is a product of esterification; its removal drives the reaction forward. |
Experimental Protocols
The following are detailed protocols for the enzymatic esterification of this compound.
Protocol 1: Solvent-Free Lipase-Catalyzed Esterification
This protocol describes a solvent-free approach, which is environmentally friendly and simplifies product purification.
Materials:
-
This compound (≥97% purity)
-
Alcohol (e.g., ethanol, propanol, butanol; analytical grade)
-
Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435
-
Molecular sieves (3 Å), activated
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Equipment for analysis (e.g., GC-MS, HPLC)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine this compound and the desired alcohol in a 1:1 molar ratio.
-
Enzyme Addition: Add the immobilized lipase to the mixture. A typical enzyme load is 5-10% by weight of the total substrates.
-
Water Removal: Add activated molecular sieves (approximately 10% w/v of the reaction volume) to adsorb the water produced during the reaction, which drives the equilibrium towards ester formation.
-
Reaction Incubation: Securely cap the vessel and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to 50-60°C and the agitation to 150-200 rpm.
-
Monitoring the Reaction: Periodically take small aliquots of the reaction mixture to monitor the progress. This can be done by analyzing the consumption of the limiting reactant or the formation of the ester product using GC-MS or HPLC.
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion (typically after 24-48 hours), stop the heating and agitation. Allow the immobilized enzyme to settle, then decant or filter the liquid product. The enzyme can be washed with a suitable solvent (e.g., hexane), dried, and reused.
-
Product Purification: The resulting ester can be purified from any unreacted starting materials by vacuum distillation or column chromatography.
Protocol 2: Organic Solvent-Mediated Lipase-Catalyzed Esterification
This protocol is suitable for reactions where the substrates have low solubility in each other or when a lower viscosity is desired.
Materials:
-
This compound (≥97% purity)
-
Alcohol (e.g., long-chain alcohols; analytical grade)
-
Immobilized lipase (e.g., Rhizomucor miehei lipase, Lipozyme® RM IM)
-
Anhydrous organic solvent (e.g., n-hexane, toluene, tert-butanol)
-
Reaction vessel with a condenser or setup for vacuum removal of water
-
Magnetic stirrer with heating
-
Equipment for analysis (e.g., GC-MS, HPLC)
Procedure:
-
Reactant Solubilization: Dissolve this compound and the alcohol in an appropriate volume of anhydrous organic solvent in the reaction vessel. A typical concentration is 0.1-1 M for each substrate.
-
Enzyme Addition: Add the immobilized lipase to the solution (5-10% by weight of substrates).
-
Initiating the Reaction: Begin stirring and heat the mixture to the optimal temperature for the chosen enzyme (typically 40-60°C).
-
Water Removal: To shift the reaction equilibrium, remove the water formed during the reaction. This can be achieved by azeotropic distillation (if using a solvent like toluene with a Dean-Stark trap) or by carrying out the reaction under vacuum.
-
Reaction Monitoring: Follow the reaction progress by taking and analyzing aliquots as described in Protocol 1.
-
Enzyme Recovery: After the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude ester can then be purified by vacuum distillation or chromatography.
Visualizations
The following diagrams illustrate the workflows and concepts described in these application notes.
Caption: Workflow for lipase-catalyzed esterification of this compound.
References
Troubleshooting & Optimization
Optimizing the yield and purity of trans-3-Hexenoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the yield and purity of trans-3-Hexenoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via three common methods: the Doebner-Knoevenagel Condensation, the Wittig Reaction, and the Horner-Wadsworth-Emmons (HWE) Reaction.
Doebner-Knoevenagel Condensation Troubleshooting
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the possible causes and solutions?
A1: Low yield in the Doebner-Knoevenagel condensation can stem from several factors. A primary cause can be inefficient removal of water, which is a byproduct of the condensation. Since the reaction is an equilibrium process, the presence of water can inhibit the forward reaction.
Solutions:
-
Water Removal: Ensure efficient removal of water as it is formed. If using a Dean-Stark trap with an azeotropic solvent, confirm that the solvent is refluxing at the correct temperature to effectively carry water over. For solvent-free methods, such as the one described in patent CN102838474A, ensure the reaction temperature is high enough (60-100 °C) for the oil-water separator to function efficiently.[1]
-
Catalyst Activity: The basicity of the catalyst is crucial. If using an amine catalyst like triethanolamine (B1662121) or piperidine, ensure it is of high purity and has not degraded.[1][2]
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress using an appropriate technique like TLC or GC analysis. The typical reaction time is between 2-4 hours.[1]
-
Purity of Reactants: Impurities in the butyraldehyde (B50154) or malonic acid can interfere with the reaction. Use freshly distilled butyraldehyde and high-purity malonic acid.
Q2: I am observing the formation of significant amounts of byproducts. How can I minimize them?
A2: A potential side reaction in the Doebner modification of the Knoevenagel condensation is the decarboxylation of the product to form vinyl phenols, especially under harsh thermal conditions.[3]
Solutions:
-
Temperature Control: Avoid excessive heating. Maintain the reaction temperature within the recommended range (60-100 °C).[1]
-
Minimize Reaction Time: Once the reaction has reached completion, proceed with the workup to avoid prolonged heating that could lead to side reactions.
Wittig Reaction Troubleshooting
Q1: I am getting a low yield of this compound and a significant amount of the cis-isomer. How can I improve the stereoselectivity?
A1: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. For the synthesis of a trans-alkene, a stabilized ylide is generally preferred.[4]
Solutions:
-
Ylide Selection: Use a stabilized phosphonium (B103445) ylide. For the synthesis of this compound, this would typically involve a phosphorane with an electron-withdrawing group, such as an ester, attached to the carbon.
-
Schlosser Modification: For non-stabilized ylides, which tend to favor the cis-product, the Schlosser modification can be employed to favor the formation of the trans-alkene. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures.[4]
-
Isomerization: If a mixture of isomers is obtained, the cis-isomer can be converted to the more stable trans-isomer. This can be achieved by treating the mixture with a catalytic amount of iodine or a thiol.[5][6][7]
Q2: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my product.
A2: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.
Solutions:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallization from a suitable solvent system, such as a mixture of a polar solvent and a non-polar solvent (e.g., ethyl acetate (B1210297)/hexane).
-
Precipitation with Metal Salts: Triphenylphosphine oxide can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which can then be removed by filtration.[8][9][10]
-
Chromatography: If other methods fail, column chromatography can be used for purification. Triphenylphosphine oxide is relatively polar and can be separated from the less polar product on a silica (B1680970) gel column.[9]
Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
Q1: My HWE reaction is giving a low yield. What are the common causes?
A1: Low yields in the HWE reaction can be due to incomplete formation of the phosphonate (B1237965) carbanion or issues with the aldehyde.
Solutions:
-
Base Strength and Quality: Ensure that the base used is strong enough to deprotonate the phosphonate ester. Sodium hydride (NaH) is a common choice. The base should be fresh and handled under anhydrous conditions.
-
Purity of Aldehyde: The aldehyde should be pure and free of any acidic impurities that could quench the phosphonate carbanion.
-
Reaction Conditions: The reaction should be carried out under anhydrous conditions, as the phosphonate carbanion is a strong base and will be quenched by water.
Q2: How can I control the stereoselectivity of the HWE reaction to favor the trans-isomer?
A2: The HWE reaction generally favors the formation of the trans (E)-alkene.[11]
Solutions:
-
Reaction Conditions: The use of sodium or lithium bases and allowing the reaction to warm to room temperature generally enhances the formation of the trans-isomer.
-
Phosphonate Reagent: The structure of the phosphonate ester can influence stereoselectivity. Simple phosphonates like diethyl phosphonoacetate are commonly used and give good trans-selectivity.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Doebner-Knoevenagel Condensation | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Starting Materials | Butyraldehyde, Malonic acid | Propanal, (Triphenylphosphoranylidene)acetic acid ethyl ester | Propanal, Triethyl phosphonoacetate |
| Key Reagents/Catalyst | Triethanolamine | - | Sodium Hydride (NaH) |
| Typical Yield | High (claimed >98%)[1] | Moderate to High (can be >80%) | High (>85%) |
| Stereoselectivity (trans:cis) | High trans selectivity claimed[1] | Dependent on ylide; stabilized ylides favor trans | Generally high trans selectivity |
| Reaction Temperature | 60-100 °C[1] | Typically 0 °C to room temperature | Typically 0 °C to room temperature |
| Reaction Time | 2-4 hours[1] | 1-12 hours | 1-6 hours |
| Key Byproducts | Water | Triphenylphosphine oxide | Diethyl phosphate (B84403) (water-soluble) |
| Purification Challenges | Removal of unreacted starting materials | Removal of triphenylphosphine oxide[8][9] | Byproducts are generally easy to remove by aqueous extraction |
Experimental Protocols
Protocol 1: Doebner-Knoevenagel Synthesis of this compound
This protocol is adapted from the method described in patent CN102838474A.[1]
-
Preparation of the Mixed Solution: In a suitable flask, combine malonic acid (1.2 equivalents) and triethanolamine (0.8 equivalents). Stir the mixture until a homogeneous solution is formed.
-
Reaction Setup: Equip a round-bottom flask with a dropping funnel, a mechanical stirrer, a thermometer, and an oil-water separator connected to a condenser. Charge the flask with butyraldehyde (1.0 equivalent).
-
Reaction Execution: Begin stirring the butyraldehyde and heat the flask to 80-90 °C under a nitrogen atmosphere. Add the malonic acid/triethanolamine mixture dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Continue heating and stirring for an additional 2-3 hours, collecting the water that separates in the oil-water separator. Monitor the reaction progress by GC analysis.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a distillation apparatus. Remove the excess butyraldehyde and any low-boiling impurities by distillation under reduced pressure. The product, this compound, is then distilled under high vacuum.
Protocol 2: Wittig Synthesis of Ethyl trans-3-Hexenoate
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend (carbethoxymethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of a strong base, such as sodium ethoxide (1.1 equivalents) in ethanol, dropwise. Stir the mixture at 0 °C for 1 hour to form the ylide.
-
Reaction with Aldehyde: Add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide. This can be removed by precipitation with a non-polar solvent like hexane (B92381) or by complexation with ZnCl₂.[8][9] Further purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) will yield pure ethyl trans-3-hexenoate.
-
Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with HCl.
Protocol 3: Horner-Wadsworth-Emmons Synthesis of Ethyl trans-3-Hexenoate
-
Phosphonate Anion Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The water-soluble phosphate byproducts can be removed by washing the organic layer with water. The crude product can be further purified by distillation under reduced pressure to yield ethyl trans-3-hexenoate.
-
Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid as described in Protocol 2.
Mandatory Visualization
Caption: Comparative workflow of the three main synthesis routes for this compound.
Caption: A logical troubleshooting workflow for optimizing this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and odor of this compound?
A1: this compound is a colorless to pale yellow liquid with a characteristic sweet, fruity, and sometimes cheesy odor.[12]
Q2: What are the key analytical techniques to determine the purity and isomeric ratio of my product?
A2: The most common and effective methods are:
-
Gas Chromatography (GC): GC is an excellent technique for determining the purity of the sample and for separating and quantifying the cis and trans isomers.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the product and to determine the isomeric ratio by integrating the signals corresponding to the olefinic protons or carbons of the cis and trans isomers.[15][16][17][18]
Q3: My synthesis resulted in a mixture of cis and trans isomers. Is there a way to convert the cis isomer to the desired trans isomer?
A3: Yes, the cis isomer can be isomerized to the more thermodynamically stable trans isomer. This can be achieved by heating the mixture in the presence of a catalytic amount of iodine or a thiol compound.[5][6][7]
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q5: What are the primary applications of this compound?
A5: this compound is primarily used as a flavoring and fragrance agent in the food and cosmetic industries.[12] It is also a valuable starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.[12]
References
- 1. CN102838474A - Synthesis method for this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. uregina.ca [uregina.ca]
- 6. Generation of thiyl radicals in a spatiotemporal controlled manner by light: Applied for the cis to trans isomerization of unsaturated fatty acids/phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initiation of radical chain reactions of thiol compounds and alkenes without any added initiator: thiol-catalyzed cis/trans isomerization of methyl oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. ukm.my [ukm.my]
- 15. benchchem.com [benchchem.com]
- 16. NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures [pubs.sciepub.com]
- 17. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aocs.org [aocs.org]
Technical Support Center: Purification of Short-Chain Unsaturated Fatty Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with short-chain unsaturated fatty acids (SCFAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these volatile and sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying short-chain unsaturated fatty acids?
The purification of short-chain unsaturated fatty acids presents a unique set of challenges stemming from their physicochemical properties. Key difficulties include:
-
Volatility: SCFAs have low molecular weights and are highly volatile, which can lead to significant sample loss during extraction and concentration steps, especially when heat is applied.[1][2][3]
-
High Polarity and Water Solubility: Their polar carboxyl group makes them highly soluble in aqueous solutions, complicating their extraction into organic solvents.[3]
-
Susceptibility to Oxidation: The presence of double bonds in unsaturated SCFAs makes them prone to oxidation, which can alter their structure and biological activity.[4][5][6] This is exacerbated by exposure to air, light, heat, and certain metals.[4]
-
Low Concentrations in Biological Samples: SCFAs are often present in low concentrations in complex biological matrices, making their isolation and detection challenging.[3][7]
-
Analytical Difficulties: Direct analysis by gas chromatography (GC) is often hindered by poor peak shape and column interactions due to the polar carboxyl group.[1][8][9] This necessitates a derivatization step to convert them into more volatile and less polar forms.[1][9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification and analysis of short-chain unsaturated fatty acids.
Gas Chromatography (GC) Analysis
Q2: I'm observing significant peak tailing for my SCFAs in my GC chromatogram. What could be the cause and how can I fix it?
Possible Causes:
-
Active Sites: Active sites in the injector liner or on the column can interact with the polar carboxyl group of the SCFAs, causing peak tailing.[8]
-
Inadequate Derivatization: Incomplete derivatization leaves some SCFAs in their free acid form, which will exhibit poor chromatography.
-
Column Contamination: Buildup of non-volatile residues from previous injections can create active sites.
-
Incorrect Column Choice: Using a non-polar column for underivatized SCFAs will result in poor peak shape.
Solutions:
-
Derivatization: Ensure complete derivatization of your SCFAs to their esterified (e.g., methyl or ethyl esters) or silylated forms.[8][9] This neutralizes the polar carboxyl group, leading to improved peak symmetry.[9]
-
Use a Polar Column: If analyzing underivatized SCFAs, use a polar column specifically designed for volatile free fatty acids, such as a polyethylene (B3416737) glycol (PEG) based column.
-
Injector and Column Maintenance: Regularly clean the injector liner and bake out the column to remove contaminants.[10] Consider using a guard column to protect the analytical column.
-
Sample Preparation: Ensure your sample is free of particulate matter by centrifugation or filtration before injection.
Q3: I'm seeing ghost peaks in my GC analysis. What is the source of this contamination?
Possible Causes:
-
Solvent Contamination: The solvent used to dissolve the sample or for needle washes may be contaminated.
-
Carryover: Residue from a previous, more concentrated sample may be eluting in the current run.[8]
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline and ghost peaks.
-
Septum Bleed: Small particles from the injector septum can break off and enter the analytical stream.
Solutions:
-
Run a Solvent Blank: Inject a vial of pure solvent to determine if it is the source of contamination.[11]
-
System Blank: Run the GC method without an injection to check for contamination from the carrier gas or system components.[11]
-
Injector Maintenance: Regularly replace the injector liner and septum.
-
Use High-Purity Gases and Solvents: Ensure all gases and solvents are of high purity to minimize background contamination.
Sample Extraction and Purification
Q4: My recovery of SCFAs after liquid-liquid extraction (LLE) is very low. How can I improve it?
Possible Causes:
-
Incorrect pH: For efficient extraction into an organic solvent, the aqueous sample must be acidified to a pH below the pKa of the SCFAs (typically pH 2-3) to ensure they are in their protonated, less polar form.[12][13]
-
Inappropriate Solvent: The choice of organic solvent is critical. Highly polar solvents may not effectively partition the SCFAs from the aqueous phase, while very non-polar solvents may not be efficient either.
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, trapping the SCFAs at the interface and preventing their transfer to the organic phase.[12]
-
Volatility Losses: Evaporation of the organic solvent, especially with heat, can lead to the loss of volatile SCFAs.
Solutions:
-
Optimize pH: Acidify your sample with an appropriate acid (e.g., HCl, sulfuric acid) to a pH of 2-3 before extraction.[13]
-
Solvent Selection: Methyl tert-butyl ether (MTBE) and diethyl ether are commonly used and effective solvents for SCFA extraction.[13]
-
Gentle Mixing: Use gentle inversion for mixing instead of vigorous shaking to prevent emulsion formation.[12] If an emulsion does form, centrifugation can help to break it.
-
Avoid High Temperatures: When evaporating the solvent, use a gentle stream of nitrogen at room temperature rather than applying heat.
Q5: How can I prevent the oxidation of my unsaturated SCFAs during purification?
Possible Causes:
-
Exposure to Oxygen: The double bonds in unsaturated fatty acids are susceptible to reaction with atmospheric oxygen.[4]
-
Heat and Light: Heat and UV light can accelerate the rate of oxidation.[4]
-
Presence of Metal Ions: Transition metals like iron and copper can catalyze oxidation reactions.[4]
Solutions:
-
Work Under an Inert Atmosphere: Whenever possible, handle samples and solvents under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solvents.
-
Protect from Light: Use amber glass vials or wrap your sample containers in aluminum foil to protect them from light.
-
Avoid High Temperatures: Perform all steps at low temperatures whenever feasible.
-
Use Metal Chelators: If metal ion contamination is suspected, consider adding a chelating agent like EDTA.[4]
Experimental Protocols and Data
Purification of Unsaturated SCFAs using Urea (B33335) Adduction
Urea adduction is a technique used to separate saturated from unsaturated fatty acids. Saturated fatty acids form crystalline inclusion complexes with urea, while unsaturated fatty acids, being bulkier due to the kinks in their chains, are excluded and remain in the liquid phase.[14]
Protocol:
-
Sample Preparation: Start with a dried total lipid extract containing the fatty acids of interest.
-
Dissolution: Dissolve the lipid extract in a 2:1 (v/v) mixture of dichloromethane (B109758) (DCM) and hexane. If the sample does not fully dissolve, sonicate for 5 minutes.[15]
-
Urea Solution Preparation: Prepare a saturated solution of urea in methanol (B129727) (e.g., 100 mg/mL).[15]
-
Complexation: Add the urea-methanol solution to the dissolved lipid extract. A white precipitate of the urea-saturated fatty acid complex should form.[15]
-
Crystallization: Allow the mixture to stand at a reduced temperature (e.g., 10°C) for several hours to ensure complete crystallization.[16]
-
Separation: Separate the solid urea complex (containing saturated fatty acids) from the liquid phase (containing unsaturated fatty acids) by vacuum filtration.[16][17]
-
Recovery of Unsaturated Fatty Acids: Collect the filtrate, which contains the enriched unsaturated SCFAs. Evaporate the solvent under a stream of nitrogen.
-
Recovery of Saturated Fatty Acids (Optional): The solid urea complex can be dissolved in warm water, and the saturated fatty acids can then be extracted with hexane.[15]
Separation of Unsaturated SCFAs by Silver Nitrate (B79036) Thin-Layer Chromatography (Ag-TLC)
Silver ion chromatography separates fatty acids based on the number, configuration (cis/trans), and position of their double bonds. The silver ions interact with the π-electrons of the double bonds, and the strength of this interaction determines the retention of the fatty acid on the TLC plate.
Protocol:
-
Plate Preparation: Immerse a silica (B1680970) gel TLC plate in a 0.5% (w/v) solution of silver nitrate in methanol for about 1 minute.[18]
-
Activation: Dry the plate in the dark, first in a fume hood and then in an oven at 100°C for 20 minutes. Store the activated plates in a dark, dry container.
-
Sample Application: Apply the fatty acid methyl ester (FAME) sample to the plate.
-
Development: Develop the plate in a suitable solvent system. For example, hexane/diethyl ether (90/10, v/v) can separate saturated, monoenoic, and dienoic FAMEs.[19]
-
Visualization: Visualize the separated spots by spraying with a suitable reagent (e.g., 2',7'-dichlorofluorescein) and viewing under UV light.
-
Elution: Scrape the desired bands from the plate and elute the FAMEs from the silica gel using a solvent mixture like hexane/diethyl ether (1/1, v/v).
Quantitative Data Summary
The following tables summarize key quantitative data for common SCFA analysis methods.
Table 1: Recovery Rates of SCFAs using Different Extraction Methods
| Extraction Method | Acetic Acid Recovery (%) | Propionic Acid Recovery (%) | Butyric Acid Recovery (%) | Reference |
| Diethyl Ether Extraction | 80.8 - 108.8 | 80.8 - 108.8 | 80.8 - 108.8 | [20] |
| MTBE Extraction | 94.89 ± 5.4 | 95.35 ± 6.05 | 95.98 ± 6.26 | [13] |
| Acetone with SPE | 98.34 - 137.83 | 98.34 - 137.83 | 98.34 - 137.83 | [20] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for GC-based SCFA Analysis
| Method | LOD (µM) | LOQ (µM) | Reference |
| Acetone Extraction with GC-FID | 0.11 - 0.36 | 0.38 - 1.21 | [20][21] |
| Acidified Water Extraction with GC-FID | 0.72 - 9.04 | Not Reported | [20] |
| Derivatization with GC-MS | 0.04 (Butyrate) | 0.16 (Butyrate) | [22] |
Visualization of Workflows
General Workflow for SCFA Purification and Analysis
Caption: General workflow for the purification and analysis of short-chain fatty acids.
Troubleshooting Logic for Low SCFA Recovery
Caption: Troubleshooting guide for low recovery of short-chain fatty acids during extraction.
References
- 1. agilent.com [agilent.com]
- 2. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gfi.org [gfi.org]
- 5. OH-initiated oxidation of sub-micron unsaturated fatty acid particles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. Video: Urea Adduction Purification for Uk'37 Paleothermometry [jove.com]
- 16. EP3208257A1 - Method for recycling urea in urea adduct process - Google Patents [patents.google.com]
- 17. iranarze.ir [iranarze.ir]
- 18. researchgate.net [researchgate.net]
- 19. aocs.org [aocs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
Technical Support Center: trans-3-Hexenoic Acid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of trans-3-hexenoic acid in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of this compound, an unsaturated carboxylic acid, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4] Its carbon-carbon double bond and carboxylic acid functional group are susceptible to various reactions that can lead to degradation.[5][6]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the following degradation pathways are plausible:
-
Isomerization: The trans double bond may isomerize to the cis form, especially under thermal or photolytic stress.
-
Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or cleavage of the carbon chain. Peroxides or atmospheric oxygen can initiate this process.
-
Polymerization: Under certain conditions, such as exposure to heat or UV light, unsaturated acids can undergo polymerization.
-
Esterification: In the presence of alcohols, the carboxylic acid group can undergo esterification, which is typically acid-catalyzed.[6]
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating analytical method is required to separate and quantify the intact this compound from its degradation products. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this purpose.[7] High-performance liquid chromatography (HPLC) with UV detection can also be employed, particularly if derivatization is performed.
Q4: What are the typical storage conditions for this compound solutions to minimize degradation?
A4: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C), protected from light by using amber vials or by wrapping containers in aluminum foil, and in a tightly sealed container to prevent exposure to air (oxygen). For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound in my solution, even at room temperature.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Degas your solvent before preparing the solution. Purge the headspace of your container with an inert gas like nitrogen or argon before sealing. |
| Photodegradation | Protect your solution from light at all times by using amber glassware or by covering the container with aluminum foil. |
| Contaminated Solvent | Ensure you are using high-purity solvents. Trace metal ions or other impurities can catalyze degradation. |
| Incorrect pH | Buffer your solution to a pH where this compound exhibits maximum stability. This will likely be in the acidic to neutral range, but requires experimental confirmation. |
Problem: I am seeing multiple new peaks in my chromatogram after stressing my this compound sample.
| Possible Cause | Troubleshooting Step |
| Multiple Degradation Pathways | This is expected in forced degradation studies. Use a mass spectrometer (MS) detector to identify the mass of the degradants and propose their structures. |
| Isomerization | One of the new peaks may be the cis-isomer. Compare the retention time and mass spectrum with a known standard of cis-3-hexenoic acid if available. |
| Secondary Degradation | Primary degradation products may be further degrading. Analyze samples at earlier time points to identify the initial degradants. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2][3][4][8]
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and a suitable organic solvent (e.g., acetonitrile (B52724) or methanol)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature.
-
Thermal Degradation: Store a sample of the stock solution in an oven at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose a sample of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze them using a validated stability-indicating method (e.g., GC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control. Calculate the percentage degradation of this compound and identify the retention times and mass spectra of the degradation products.
Analytical Method: GC-MS for Stability Testing
Instrumentation:
-
Gas chromatograph with a suitable capillary column (e.g., DB-5ms)
-
Mass selective detector
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 8 | 60 | |||
| 3% H₂O₂ | 24 | 25 | |||
| Thermal | 24 | 80 | |||
| Photolytic | - | 25 |
Table 2: pH-Rate Profile for the Degradation of this compound at 40°C
| pH | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t₁/₂, hours) |
| 2.0 | ||
| 4.0 | ||
| 6.0 | ||
| 8.0 | ||
| 10.0 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. pharmasm.com [pharmasm.com]
- 4. asianjpr.com [asianjpr.com]
- 5. ijirt.org [ijirt.org]
- 6. CAS 1577-18-0: this compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. database.ich.org [database.ich.org]
Preventing isomerization of trans-3-Hexenoic acid during analysis
Welcome to the technical support center for the analysis of trans-3-Hexenoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent its isomerization during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its isomerization important?
This compound is a short-chain unsaturated fatty acid. Isomerization, the process where a molecule is transformed into another with the same atoms but a different arrangement, can alter its chemical and biological properties. In a research or drug development context, the presence of isomers like cis-3-Hexenoic acid or other positional isomers can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that can cause the isomerization of this compound?
The primary factors that can induce isomerization of unsaturated fatty acids like this compound include:
-
Heat: Elevated temperatures, particularly above 150°C, can provide the energy needed for the double bond to rotate, leading to the formation of the cis isomer.[1]
-
Light: Exposure to UV light can promote isomerization. It is recommended to handle and store the compound in a cool, dark place.
-
pH Extremes: Both acidic and especially alkaline conditions can catalyze the isomerization of the double bond. Mild alkaline treatment has been shown to cause a shift in the double bond position in similar compounds.
-
Presence of Radicals: Radical species, which can be generated by various means, can catalyze cis-trans isomerization. For instance, cooking with sulfur-rich vegetables has been shown to promote the heat-induced isomerization of unsaturated fatty acids.[2]
Q3: How can I store this compound and its samples to minimize isomerization?
To ensure the stability of this compound, proper storage is crucial. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below 4°C. For long-term storage, -20°C is preferable. | Reduces the rate of potential isomerization and degradation reactions. |
| Light | Store in amber vials or protect from light with aluminum foil. | Prevents light-induced isomerization. |
| Atmosphere | Store under an inert gas atmosphere (e.g., nitrogen or argon). | Minimizes oxidation, which can generate radicals that promote isomerization. |
| pH | Store in a neutral, aprotic solvent. | Avoids acid or base-catalyzed isomerization. |
Q4: Can the derivatization step in gas chromatography (GC) analysis cause isomerization?
Yes, the derivatization step, often necessary to increase the volatility of fatty acids for GC analysis, can be a source of isomerization. The choice of derivatizing agent and the reaction conditions are critical.
-
Acid-catalyzed derivatization (e.g., using BF₃ in methanol) should be performed under the mildest possible conditions (low temperature, short reaction time) to minimize the risk of isomerization.
-
Base-catalyzed derivatization (e.g., using sodium methoxide) is also a possibility, but care must be taken as alkaline conditions can promote double bond migration. Some basic derivatization methods are reported to not cause double bond isomerization.[3]
-
Silylation reagents (e.g., BSTFA, MSTFA) are another option and may be less prone to causing isomerization compared to harsher acidic or basic methods.
It is advisable to test the chosen derivatization method with a pure standard of this compound and analyze for the presence of isomers to validate the procedure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of this compound, with a focus on issues related to isomerization.
Issue 1: Presence of an unexpected peak close to the this compound peak.
Possible Cause: Isomerization of this compound to its cis isomer.
Troubleshooting Steps:
-
Review Sample Handling and Storage:
-
Confirm that samples were protected from light and stored at a low temperature.
-
Ensure that the solvent used for sample preparation was neutral and free of contaminants.
-
-
Evaluate the Derivatization Procedure:
-
Temperature: If using a heated derivatization step, try reducing the temperature and/or reaction time.
-
Reagent: Consider using a milder derivatization reagent. If using an acid or base catalyst, try a silylation-based method.
-
Control Experiment: Derivatize a pure standard of this compound under the same conditions and check for the appearance of the unexpected peak.
-
-
Check GC Conditions:
-
Injector Temperature: A high injector temperature can induce thermal isomerization. Try reducing the injector temperature.
-
Column: Ensure the use of a highly polar capillary column (e.g., cyanosilicone phases) designed for the separation of cis/trans isomers.
-
Issue 2: Poor peak shape (tailing or fronting) for the this compound peak.
Possible Cause: While often related to chromatographic issues, significant peak tailing can sometimes be exacerbated by on-column degradation or interaction of the analyte with active sites.
Troubleshooting Steps:
-
Check for Active Sites:
-
Liner: Use a deactivated glass liner in the GC inlet.
-
Column: The column may have active sites. Condition the column according to the manufacturer's instructions or trim the first few centimeters of the column.
-
-
Optimize GC Method:
-
Injection Technique: Ensure a proper injection technique is used to get a sharp initial band of analyte onto the column.
-
Flow Rate: Optimize the carrier gas flow rate.
-
-
Derivatization Check: Incomplete derivatization can lead to the presence of the free acid, which is more polar and prone to tailing. Ensure the derivatization reaction has gone to completion.
Issue 3: Inconsistent quantification results.
Possible Cause: Variable isomerization during sample preparation or analysis.
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all samples and standards are treated identically and for the same duration during each step of the process (extraction, derivatization, injection).
-
Internal Standard: Use a suitable internal standard (e.g., a deuterated analog or a saturated fatty acid of similar chain length) added at the very beginning of the sample preparation to correct for variations in sample workup and injection.
-
Calibration: Prepare calibration standards fresh and store them under the same stringent conditions as the samples.
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Obtain high-purity this compound.
-
If in a neat form, store in an amber glass vial with a PTFE-lined cap.
-
Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store the vial at -20°C in the dark.
-
If preparing a stock solution, use a high-purity, dry, aprotic, and neutral solvent (e.g., hexane (B92381) or dichloromethane). Store the solution under the same conditions as the neat compound.
Protocol 2: Sample Preparation and Derivatization for GC-MS Analysis (Example with Silylation)
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Lipid Extraction (if necessary):
-
For biological samples, perform a lipid extraction using a method known to be mild, such as a modified Folch or Bligh-Dyer extraction, keeping the temperature low throughout the process.
-
Evaporate the solvent under a stream of nitrogen at a low temperature.
-
-
Derivatization to Trimethylsilyl (TMS) Ester:
-
To the dried lipid extract or a known amount of this compound standard, add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 60°C for 30 minutes. Note: This step should be optimized to the lowest effective temperature and shortest time to prevent isomerization.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
-
Protocol 3: GC-MS Analysis
-
Gas Chromatograph Conditions:
-
Column: Use a highly polar capillary column (e.g., SP-2560, CP-Sil 88, or equivalent; 100 m length is often recommended for good isomer separation).
-
Injector: Use a split/splitless injector. A split injection is often preferred to ensure a sharp peak shape.
-
Injector Temperature: Start with a lower temperature (e.g., 220°C) and optimize as needed.
-
Oven Program: A slow temperature ramp is crucial for separating isomers. An example program:
-
Initial temperature: 100°C, hold for 4 min.
-
Ramp 1: 3°C/min to 220°C.
-
Hold at 220°C for 20-30 min.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Can be either full scan to identify potential isomers or selected ion monitoring (SIM) for enhanced sensitivity in quantifying the target analyte and its potential isomers.
-
Visualizations
Caption: Potential isomerization pathways of this compound.
Caption: Recommended workflow for the analysis of this compound.
References
Technical Support Center: Improving the Aqueous Solubility of Trans-3-Hexenoic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for enhancing the solubility of trans-3-Hexenoic acid in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
This compound is generally described as having slight or limited solubility in water.[1][2] An estimated value for its solubility is approximately 7069 mg/L (7.1 g/L) at 25°C.[3]
Q2: Why does my this compound fail to dissolve easily in water or buffer?
This compound is a short-chain unsaturated fatty acid.[2] While its carboxylic acid head group is hydrophilic (water-loving), its six-carbon chain is hydrophobic (water-repelling).[2][4] This hydrophobic tail limits its ability to readily dissolve in aqueous solutions.
Q3: I prepared a concentrated stock of this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. What went wrong?
This is a common issue known as "fall-out" or precipitation upon dilution. Your concentrated stock in 100% DMSO keeps the acid soluble. However, when you dilute this into an aqueous buffer, the final percentage of DMSO may be too low to maintain solubility, causing the hydrophobic acid to crash out of the solution. To resolve this, you can either lower the final concentration of the acid, increase the final percentage of DMSO (if your experimental system tolerates it), or use an alternative solubilization method like pH adjustment or cyclodextrin (B1172386) complexation.
Q4: What are the primary methods to increase the aqueous solubility of this compound?
The three most common and effective techniques for ionizable compounds like this compound are:
-
pH Adjustment: Increasing the pH of the medium to deprotonate the carboxylic acid group.[5]
-
Co-solvency: Using a water-miscible organic solvent to reduce the overall polarity of the solvent.[5][]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic portion of the molecule within a cyclodextrin host.[7][8]
Troubleshooting and Experimental Protocols
This section provides detailed methodologies for the key solubility enhancement techniques.
Method 1: pH Adjustment
Principle: A carboxylic acid (R-COOH) exists in equilibrium with its deprotonated, anionic form (R-COO⁻). The anionic form is significantly more polar and thus more water-soluble.[9] By increasing the pH of the solution to be at least 1-2 units above the compound's pKa (typically ~4.8 for short-chain fatty acids), the equilibrium shifts strongly towards the soluble anionic form.[7][10]
Experimental Protocol:
-
Prepare a stock solution of a suitable base, such as 0.1 M NaOH or KOH.
-
Weigh the desired amount of this compound and add it to a small volume of the basic solution. Stir until the acid is fully dissolved, forming its corresponding salt (e.g., sodium trans-3-hexenoate). This is your concentrated, water-soluble stock solution.
-
Add this stock solution dropwise to your final aqueous medium (e.g., buffer, cell culture media) to achieve the desired final concentration.
-
Verify the pH of the final solution and, if necessary, adjust it back to the desired experimental pH using a suitable acid (e.g., HCl). Be cautious, as lowering the pH too much may cause the acid to precipitate. Maintain the final pH above the pKa to ensure solubility.
Logical Diagram: pH Effect on Solubility
Caption: Relationship between pH, pKa, and the ionization state of a carboxylic acid.
Method 2: Co-solvency
Principle: The addition of a water-miscible organic solvent, or co-solvent, reduces the polarity of the aqueous medium. This decreases the energy penalty required to create a cavity for the non-polar portion of the solute, thereby increasing solubility.[]
Experimental Protocol:
-
Select a biocompatible co-solvent that is appropriate for your experimental system. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices.[][11]
-
Prepare a high-concentration stock solution by dissolving this compound in 100% of the chosen co-solvent. Ensure it is completely dissolved.
-
Add the stock solution dropwise to the vigorously stirring aqueous buffer. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
The final concentration of the co-solvent should be kept to a minimum and must be below the tolerance limit of your assay (e.g., typically <0.5% v/v for cell-based assays).
Data Table: Common Co-solvents
| Co-solvent | Typical Final Conc. (Cell-based Assays) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 0.5% | High dissolving power for many compounds. Can be toxic at higher concentrations.[] |
| Ethanol (EtOH) | 0.1% - 1.0% | Less toxic than DMSO but may have lower dissolving power for highly lipophilic compounds. |
| Polyethylene Glycol 400 (PEG 400) | Varies | Generally low toxicity, often used in formulations.[] |
| Propylene Glycol | Varies | Common solvent in pharmaceutical preparations.[] |
Method 3: Cyclodextrin Inclusion Complexation
Principle: Cyclodextrins (CDs) are toroidal molecules with a hydrophobic inner cavity and a hydrophilic exterior.[12] The hydrophobic carbon chain of this compound can insert into the CD cavity, forming a water-soluble "inclusion complex."[7][8] This complex effectively masks the hydrophobic portion of the acid, allowing it to dissolve readily in water. Methyl-β-cyclodextrin (MβCD) is particularly effective for fatty acids.[7]
Experimental Protocol:
-
Prepare an aqueous solution of Methyl-β-cyclodextrin (MβCD). The molar ratio of MβCD to the fatty acid is critical and often needs optimization, but ratios from 6:1 to 12:1 (MβCD:acid) are common starting points.[7]
-
Add pure this compound directly to the MβCD solution.
-
Incubate the mixture to facilitate complex formation. This process can be enhanced by gentle heating (e.g., 50-70°C) and/or sonication for a short period (e.g., 5-10 minutes).[7]
-
Continue to stir the solution at room temperature until it becomes clear, indicating the formation of the soluble inclusion complex. This stock solution can then be sterile-filtered and diluted into the final experimental medium.
Workflow Diagram: Cyclodextrin Complexation
Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.
Decision-Making Guide
Use the following flowchart to select the most appropriate solubilization strategy for your experiment.
Caption: Decision flowchart for selecting a solubility enhancement method.
References
- 1. This compound (1577-18-0) | Global Supplier Of Chemicals [chemicalbull.com]
- 2. CAS 1577-18-0: this compound | CymitQuimica [cymitquimica.com]
- 3. (E)-3-hexenoic acid, 1577-18-0 [thegoodscentscompany.com]
- 4. youtube.com [youtube.com]
- 5. longdom.org [longdom.org]
- 7. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
Best practices for the storage and handling of trans-3-Hexenoic acid
Welcome to the Technical Support Center for trans-3-Hexenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to offer troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated place away from incompatible materials such as bases, oxidizing agents, and reducing agents[1]. For long-term storage, it is recommended to keep it at -20°C for up to three years in its pure form[2]. Some suppliers recommend storage at 4°C for up to two years[2]. The container should be tightly sealed to prevent exposure to air and moisture, as it is known to be air and light-sensitive[3]. Storing under an inert gas like argon or nitrogen is also recommended[3].
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to its corrosive nature, appropriate PPE is essential. This includes chemical safety goggles, a face shield, chemical-resistant gloves (such as nitrile or butyl rubber), and a laboratory coat[4]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[4].
Q3: How should I dispose of this compound waste?
A3: this compound and any contaminated materials should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[3]. Do not pour it down the drain. It should be collected in a designated, properly labeled, and sealed container for corrosive and combustible waste.
Troubleshooting Guides
Problem 1: My reaction with this compound is not proceeding to completion.
-
Possible Cause: The carboxylic acid group may be deprotonated by a basic reagent or solvent, forming a less reactive carboxylate anion.
-
Solution: If your reaction involves a basic nucleophile, consider activating the carboxylic acid first. Conversion to an acid chloride using thionyl chloride (SOCl₂) or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can enhance reactivity[5][6].
-
-
Possible Cause: The presence of water in the reaction mixture can interfere with reactions, especially those sensitive to moisture like esterifications.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (nitrogen or argon) can also prevent moisture from the air from interfering.
-
Problem 2: I am observing unexpected side products in my reaction.
-
Possible Cause: The carbon-carbon double bond in this compound can undergo side reactions, such as addition reactions, especially in the presence of electrophiles[7].
-
Solution: Protect the double bond if it is not the intended site of reaction. Alternatively, choose reaction conditions that are specific to the carboxylic acid group and minimize reactivity at the double bond.
-
-
Possible Cause: Isomerization of the double bond from the trans-3 to other positions (e.g., to the conjugated trans-2 position) can occur, especially under acidic or basic conditions or at elevated temperatures.
-
Solution: Use mild reaction conditions and monitor the temperature closely. Analyze the product mixture for the presence of isomers using techniques like NMR or GC-MS.
-
Problem 3: The purity of my this compound seems low after storage.
-
Possible Cause: The compound can degrade upon exposure to air and light[3]. Oxidation of the double bond or polymerization can occur.
-
Solution: Always store this compound in a tightly sealed container, preferably under an inert atmosphere, and in a dark location. Adding a stabilizer like α-tocopherol may also help prevent degradation[8].
-
-
Possible Cause: The compound may have absorbed moisture from the air, as it is hygroscopic[2].
-
Solution: Store in a desiccator or a dry box. If moisture contamination is suspected, it may be possible to remove the water under a high vacuum, though this should be done with care to avoid decomposition.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C (long-term, pure form) or 4°C (shorter-term) | [2][9] |
| Storage Conditions | Tightly sealed container, in a dry, cool, well-ventilated place. | [1] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | [3] |
| Light Sensitivity | Protect from light. | [3] |
| Air Sensitivity | Air sensitive; avoid prolonged exposure to air. | [3] |
| Incompatible Materials | Bases, oxidizing agents, reducing agents. | [1] |
| Hygroscopicity | Hygroscopic; protect from moisture. | [2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [9] |
| Molecular Weight | 114.14 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [4] |
| Melting Point | 11-12 °C | [4] |
| Boiling Point | 118-119 °C at 22 mmHg | [4] |
| Density | 0.963 g/mL at 25 °C | [4] |
| Flash Point | 113 °C (closed cup) | [4] |
| Solubility in Water | Slightly soluble | [10] |
| Solubility in Organic Solvents | Soluble in DMSO (200 mg/mL with sonication) | [2] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol (B145695)
This protocol describes the synthesis of ethyl trans-3-hexenoate.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of anhydrous ethanol (e.g., 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid).
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl trans-3-hexenoate.
-
Purify the crude product by vacuum distillation.
Protocol 2: Amidation of this compound using DCC Coupling
This protocol describes the formation of an amide by reacting this compound with a primary amine, using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (B109758) (DCM)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), the primary amine (1 equivalent), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C with stirring. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Visualizations
As a short-chain unsaturated fatty acid, this compound may interact with cellular signaling pathways in a manner analogous to other well-studied short-chain fatty acids (SCFAs) like butyrate (B1204436) and propionate. The following diagrams illustrate these potential interactions.
Caption: Hypothetical G-Protein Coupled Receptor signaling pathway for this compound.
Caption: Potential mechanism of HDAC inhibition by this compound in the nucleus.
References
- 1. Short-Chain Fatty Acid Receptors and Cardiovascular Function [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 1577-18-0 | TCI AMERICA [tcichemicals.com]
- 4. This compound 97 1577-18-0 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 反式-3-己烯酸 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing byproducts in trans-3-Hexenoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-3-Hexenoic acid. Our goal is to help you identify and minimize byproducts in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile unsaturated carboxylic acid. The most common reactions include its synthesis via Knoevenagel-type condensations, esterification of the carboxyl group (e.g., Fischer esterification), and reactions involving the carbon-carbon double bond, such as electrophilic additions and oxidations (e.g., epoxidation).
Q2: What are the typical byproducts encountered in the synthesis of this compound?
A2: When synthesizing this compound, particularly through methods like the Knoevenagel condensation, the most common byproduct is the cis-isomer (cis-3-Hexenoic acid). Other potential byproducts can include unreacted starting materials and, depending on the specific conditions, small amounts of double bond isomers (e.g., 2-hexenoic acid). A patented method using butyl aldehyde and malonic acid with a triethanolamine (B1662121) catalyst reports achieving a purity of over 98%, indicating that isomeric impurities are the primary concern[1].
Q3: How can I confirm the presence of byproducts in my reaction mixture?
A3: The most effective methods for identifying byproducts are gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. GC-MS can separate the components of your mixture and provide mass spectra to help identify their structures. NMR can help distinguish between cis and trans isomers based on the coupling constants of the vinyl protons.
Q4: Are there general strategies to minimize byproduct formation?
A4: Yes. Key strategies include:
-
Control of Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent can significantly influence the selectivity of a reaction.
-
Stoichiometry: Using the correct ratio of reactants can prevent side reactions and ensure the complete consumption of starting materials.
-
Purification: Employing appropriate purification techniques after the reaction is crucial for removing any byproducts that do form.
Troubleshooting Guides
Guide 1: Knoevenagel-Type Synthesis of this compound
This guide focuses on the synthesis of this compound from butyraldehyde (B50154) and malonic acid.
Problem: Low Purity of this compound due to Isomeric Byproducts
The primary byproduct in this synthesis is typically the cis-3-Hexenoic acid isomer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Knoevenagel-type synthesis.
Potential Causes and Solutions
| Issue ID | Potential Cause | Recommended Solution | Expected Outcome |
| KTS-01 | Inappropriate Catalyst or Ratio | Use a mild base catalyst such as triethanolamine or piperidine (B6355638) in pyridine. A study suggests a triethanolamine to malonic acid ratio of between 1:3 and 3:1 can be effective[1]. | Increased selectivity for the trans isomer. |
| KTS-02 | Suboptimal Reaction Temperature | Maintain a reaction temperature between 60-100°C. Lower temperatures may slow the reaction, while higher temperatures can lead to side reactions and decreased selectivity[1]. | Reduced formation of undesired isomers. |
| KTS-03 | Incorrect Reaction Time | Monitor the reaction progress using TLC or GC. A typical reaction time is 2-4 hours. Stopping the reaction too early will leave unreacted starting materials, while extending it unnecessarily may promote byproduct formation[1]. | Maximized yield of the desired product with minimal byproducts. |
| KTS-04 | Inefficient Purification | If isomeric byproducts persist, employ preparative reversed-phase HPLC or fractional crystallization of a suitable derivative to separate the cis and trans isomers[2][3]. | Isolation of high-purity this compound. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented method[1].
-
Catalyst-Reactant Mixture Preparation: In a suitable vessel, uniformly mix triethanolamine and malonic acid in a 1:1.5 mass ratio with stirring.
-
Reaction Setup: Charge a reaction flask with butyraldehyde and provide an inert atmosphere with nitrogen. Heat the butyraldehyde to 80°C.
-
Addition: Slowly add the triethanolamine-malonic acid mixture to the heated butyraldehyde.
-
Water Removal: Continuously remove the water produced during the reaction using a Dean-Stark apparatus or a similar setup.
-
Reaction Monitoring: Monitor the reaction for approximately 2-4 hours until the consumption of malonic acid is nearly complete (as determined by GC).
-
Workup and Purification: After the reaction, remove the excess butyraldehyde and other low-boiling components by vacuum distillation. The final product, this compound, can then be distilled under high vacuum.
Guide 2: Fischer Esterification of this compound
This guide addresses common issues in the acid-catalyzed esterification of this compound with an alcohol (e.g., ethanol).
Problem: Incomplete Reaction and/or Presence of Water Byproduct
Fischer esterification is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Fischer esterification.
Potential Causes and Solutions
| Issue ID | Potential Cause | Recommended Solution | Expected Outcome |
| FES-01 | Equilibrium Not Shifted to Products | Use the alcohol reactant as the solvent or in a large excess (e.g., 10-fold or more) to drive the equilibrium towards the ester product according to Le Châtelier's principle[4]. | Increased conversion to the desired ester. |
| FES-02 | Water Byproduct Hydrolyzing the Ester | Remove water as it is formed using a Dean-Stark trap with a suitable solvent like toluene (B28343) or by adding a dehydrating agent such as molecular sieves[4][5]. | Prevention of the reverse reaction and improved yield. |
| FES-03 | Ineffective Catalyst | Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[5]. | Accelerated reaction rate towards equilibrium. |
| FES-04 | Unreacted Carboxylic Acid in Product | After the reaction, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted this compound. | Removal of acidic impurities from the final ester product. |
Experimental Protocol: Fischer Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1 equivalent), a large excess of the desired alcohol (e.g., 10 equivalents of ethanol), and a catalytic amount of sulfuric acid (e.g., 0.1 equivalents) in toluene.
-
Heating: Heat the mixture to reflux.
-
Water Removal: Collect the water-toluene azeotrope in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture and wash it with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting ester can be further purified by distillation if necessary.
Guide 3: Epoxidation of this compound
This guide focuses on the formation of byproducts during the epoxidation of the double bond in this compound using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
Problem: Formation of Diol Byproduct and Unreacted Starting Material
The primary byproduct in this reaction is often the corresponding diol, formed by the ring-opening of the epoxide in the presence of acidic species and water.
Troubleshooting Workflow
Caption: Troubleshooting workflow for epoxidation.
Potential Causes and Solutions
| Issue ID | Potential Cause | Recommended Solution | Expected Outcome |
| EPO-01 | Presence of Water | Ensure all glassware is dry and use anhydrous solvents. Water can react with the epoxide, especially under acidic conditions, to form a diol. | Minimized formation of the diol byproduct. |
| EPO-02 | Inappropriate Solvent | Use a non-aqueous, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform. | Prevents hydrolysis of the epoxide during the reaction. |
| EPO-03 | Acid-Catalyzed Ring Opening | The m-chlorobenzoic acid byproduct is acidic. During workup, quickly wash the reaction mixture with a mild base like sodium bicarbonate to remove this acid and prevent it from catalyzing the ring-opening of the epoxide. | Preservation of the epoxide product during workup. |
| EPO-04 | Incomplete Reaction | Ensure at least one equivalent of the peroxy acid is used. Monitor the reaction by TLC to confirm the consumption of the starting alkene. | Complete conversion of the starting material to the epoxide. |
Experimental Protocol: Epoxidation of this compound
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a flask cooled in an ice bath.
-
Addition of Peroxy Acid: Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with a 10% sodium sulfite (B76179) solution (to quench excess peroxy acid), saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography on silica (B1680970) gel.
References
- 1. CN102838474A - Synthesis method for this compound - Google Patents [patents.google.com]
- 2. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Optimization of Fermentation Conditions for Microbial Production of trans-3-Hexenoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microbial production of trans-3-Hexenoic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which microbial chassis are suitable for producing this compound?
A1: While a definitive chassis for optimal this compound production is still a subject of ongoing research, promising candidates include Escherichia coli and the oleaginous yeast Yarrowia lipolytica. E. coli is a well-characterized host with a vast array of genetic tools for metabolic engineering. Yarrowia lipolytica is known for its high flux towards fatty acid synthesis, making it a strong contender for producing fatty acid-derived molecules.
Q2: What are the primary metabolic pathways for the biosynthesis of this compound in microbes?
A2: The biosynthesis of this compound is not a naturally prominent pathway in most microorganisms. Therefore, metabolic engineering is required. The most probable routes involve the reversal of the β-oxidation cycle (r-BOX) or the standard fatty acid synthesis (FAS) pathway coupled with specific enzymes. In the r-BOX pathway, acetyl-CoA is sequentially condensed to form a C6 acyl-CoA, which is then desaturated and hydrolyzed to yield this compound. In the FAS pathway, specific thioesterases are required to release the C6 fatty acid from the fatty acid synthase complex, followed by the action of a desaturase to introduce the double bond at the 3-position.
Q3: What are the key fermentation parameters to optimize for maximizing this compound yield?
A3: Key fermentation parameters to optimize include:
-
Carbon Source: Glucose is a common carbon source, but co-feeding with other substrates like glycerol (B35011) may enhance yield.
-
Nitrogen Source: Organic nitrogen sources like yeast extract and peptone are generally effective. The carbon-to-nitrogen (C/N) ratio is a critical factor to control.
-
pH: Maintaining a stable pH, typically between 6.0 and 7.0 for E. coli and 5.0 to 6.5 for yeast, is crucial for cell growth and enzyme activity.
-
Temperature: The optimal temperature will depend on the microbial host, generally around 30-37°C for E. coli and 28-30°C for Y. lipolytica.
-
Aeration and Agitation: Adequate oxygen supply is vital for cell growth and aerobic pathways. Dissolved oxygen (DO) levels should be monitored and controlled.
-
Inducer Concentration: If using an inducible promoter system for gene expression, the concentration of the inducer (e.g., IPTG) needs to be optimized to balance metabolic burden and enzyme expression.
Q4: How can I improve the secretion of this compound from the cells?
A4: Enhancing the secretion of fatty acids can prevent feedback inhibition and toxicity. Strategies include overexpressing efflux pumps or engineering the cell membrane to increase its permeability to short-chain fatty acids. For instance, the expression of genes encoding fatty acid transporters can facilitate the export of the product into the fermentation broth.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no production of this compound | 1. Inefficient expression of key pathway enzymes (e.g., thioesterase, desaturase).2. Precursor (acetyl-CoA, malonyl-CoA) limitation.3. Feedback inhibition by the product.4. Incorrect fermentation conditions (pH, temperature, aeration). | 1. Codon-optimize genes for the host organism; use stronger promoters.2. Engineer central carbon metabolism to increase the pool of acetyl-CoA and malonyl-CoA.3. Implement in-situ product removal (e.g., extraction, adsorption) or engineer efflux pumps.4. Perform a design of experiments (DoE) to optimize fermentation parameters. |
| Low cell growth or cell death | 1. Toxicity of this compound or pathway intermediates.2. Sub-optimal media composition.3. Contamination. | 1. Engineer the host for improved tolerance to short-chain fatty acids; control the expression of pathway genes to avoid accumulation of toxic intermediates.2. Optimize media components, including trace elements and vitamins.3. Ensure aseptic techniques and check for contamination. |
| Production of incorrect fatty acid chain lengths | 1. Non-specific thioesterase activity.2. Competition with native fatty acid synthesis pathway. | 1. Screen for or engineer a thioesterase with high specificity for C6 acyl-ACPs or acyl-CoAs.2. Downregulate or knockout competing pathways that elongate the fatty acid chain. |
| Formation of incorrect isomers (e.g., cis-3-Hexenoic acid, trans-2-Hexenoic acid) | 1. Non-specific desaturase or isomerase activity.2. Spontaneous isomerization under certain pH or temperature conditions. | 1. Select or engineer a desaturase with high regioselectivity and stereoselectivity.2. Analyze the stability of this compound under your fermentation conditions and adjust if necessary. |
Experimental Protocols
Representative Protocol for Fermentation of Engineered E. coli for Short-Chain Unsaturated Fatty Acid Production
This protocol is a composite guide for the production of a C6 unsaturated fatty acid, like this compound, in an engineered E. coli strain. It should be adapted and optimized for the specific strain and pathway being used.
1. Strain Preparation:
-
Transform E. coli (e.g., BL21(DE3)) with plasmids carrying the necessary genes for the this compound biosynthesis pathway (e.g., genes for the reverse β-oxidation pathway and a specific thioesterase and desaturase).
-
Select transformants on appropriate antibiotic-containing LB agar (B569324) plates.
2. Seed Culture Preparation:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use this overnight culture to inoculate the main fermentation medium.
3. Fermentation:
-
Prepare the fermentation medium (e.g., M9 minimal medium supplemented with glucose, yeast extract, and trace metals).
-
Inoculate the fermentation medium with the seed culture to an initial OD600 of 0.1.
-
Incubate the culture at 37°C with shaking at 200 rpm.
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When the OD600 reaches 0.6-0.8, induce protein expression by adding the appropriate concentration of inducer (e.g., 0.1-1 mM IPTG).
-
After induction, reduce the temperature to 30°C and continue the fermentation for 48-72 hours.
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Monitor cell growth (OD600) and pH periodically. Adjust pH if necessary with sterile acid or base.
4. Product Analysis:
-
Centrifuge a sample of the culture broth to separate the cells from the supernatant.
-
Extract the fatty acids from the supernatant using an organic solvent (e.g., ethyl acetate) after acidification.
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Analyze the extracted fatty acids by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methylation) to identify and quantify this compound.
Visualizations
Caption: Experimental workflow for microbial production of this compound.
Caption: Putative biosynthetic pathway for this compound via reverse β-oxidation.
Technical Support Center: Method Development for Separating Cis/Trans Isomers of Hexenoic Acid
Welcome to the technical support center for the analysis and separation of hexenoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions, ensuring optimized and robust chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating cis/trans isomers of hexenoic acid?
A1: The main challenge lies in the subtle structural differences between the geometric isomers. Cis and trans isomers of hexenoic acid have identical molecular weights and very similar physicochemical properties, such as polarity and boiling point. This similarity results in close elution times on standard chromatography columns, often leading to poor or incomplete separation (co-elution).[1]
Q2: Which analytical technique is generally better for separating hexenoic acid isomers: GC or HPLC?
A2: Both techniques can be effective, but Gas Chromatography (GC) is often preferred, particularly after derivatization of the hexenoic acid to its more volatile fatty acid methyl ester (FAME).[2] GC, when paired with a highly polar capillary column, can provide excellent resolution of geometric isomers.[1] High-Performance Liquid Chromatography (HPLC), especially with specialized columns, also offers viable separation methods. The choice often depends on available equipment, sample matrix, and the specific isomers of interest.
Q3: Is derivatization necessary for the GC analysis of hexenoic acid?
A3: Yes, derivatization is a critical step for GC analysis.[1] Free fatty acids like hexenoic acid are polar and have low volatility, which can cause poor peak shape (tailing) due to interactions with the GC column and inlet.[1] Converting them to their nonpolar, more volatile fatty acid methyl esters (FAMEs) via esterification is standard practice and significantly improves chromatographic performance.[1]
Q4: What type of GC column is best suited for separating cis/trans FAMEs of hexenoic acid?
A4: The choice of GC column is the most critical factor for successful separation. Highly polar stationary phases are essential for resolving geometric isomers.[1][3] Columns containing cyanopropyl functional groups (e.g., DB-23, SP-2560, CP-Sil 88) or ionic liquid phases (e.g., SLB-IL111) are highly recommended.[3][4] These phases offer unique selectivity based on the differences in the molecular shape and dipole moment between the U-shaped cis isomers and the more linear trans isomers.[1]
Q5: What type of HPLC column is recommended for separating hexenoic acid isomers?
A5: While standard C18 reversed-phase columns can be used, achieving baseline separation is often difficult. For enhanced selectivity, consider the following stationary phases:
-
Silver-Ion (Ag+) HPLC Columns: These columns provide excellent selectivity for unsaturated compounds by exploiting the interaction between silver ions and the double bonds of the fatty acids.[5]
-
Phenyl-Hexyl or PFP (Pentafluorophenyl) Columns: These offer alternative selectivity through π-π interactions with the double bonds.[5]
-
Cholesterol-based Columns: These columns can provide high molecular shape selectivity, which is beneficial for separating geometric isomers.[5]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Problem: Poor or no resolution between cis and trans isomer peaks.
-
Potential Cause 1: Inappropriate GC Column.
-
Solution: Ensure you are using a highly polar capillary column. For fatty acid methyl esters (FAMEs), columns with a high cyanopropyl content or ionic liquid stationary phases are recommended for separating geometric isomers. Standard non-polar (e.g., DB-1) or low-polarity columns will likely not provide sufficient selectivity.[1][3]
-
-
Potential Cause 2: Suboptimal Oven Temperature Program.
-
Solution: The temperature ramp rate significantly affects resolution. A slower temperature ramp (e.g., 1-2 °C/min) across the elution range of the isomers can increase the separation between them.[3] Also, try holding the temperature isothermal at a point that maximizes the differential partitioning of the isomers into the stationary phase.
-
-
Potential Cause 3: Incorrect Carrier Gas Flow Rate.
-
Solution: Each column has an optimal linear velocity (flow rate) for maximum efficiency (narrowest peaks). Operating at this optimal flow rate can improve the resolution of closely eluting compounds. Consult your column's documentation and perform a van Deemter plot analysis if necessary to determine the optimal flow rate. A lower-than-optimal flow rate can sometimes improve separation at the cost of longer analysis times.[3]
-
Problem: Peak tailing or broad peaks for hexenoic acid.
-
Potential Cause 1: Incomplete Derivatization.
-
Solution: If free carboxylic acids remain, they will interact with active sites in the system, causing peak tailing.[1] Review your derivatization protocol to ensure the reaction has gone to completion. Consider increasing the reaction time or temperature, or using a more potent derivatizing agent.
-
-
Potential Cause 2: Active Sites in the System.
-
Solution: Active sites in the GC inlet liner or at the beginning of the column can interact with analytes. Use a deactivated inlet liner and ensure it is clean.[1] If the column is old, it may be contaminated; try trimming the first 10-20 cm from the inlet end or conditioning the column at its maximum allowed temperature. If the problem persists, the column may need replacement.[6]
-
-
Potential Cause 3: Column Overload.
-
Solution: Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample. Using a higher split ratio in the inlet can also reduce the amount of sample reaching the column.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem: Poor resolution of cis/trans isomers on a C18 column.
-
Potential Cause 1: Insufficient Stationary Phase Selectivity.
-
Potential Cause 2: Mobile Phase Composition is Not Optimal.
-
Solution: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Sometimes, switching from one organic solvent to another can dramatically alter selectivity. For example, methanol (B129727) can offer different hydrogen bonding interactions compared to acetonitrile.[6]
-
-
Potential Cause 3: Gradient is Too Steep.
-
Solution: If using a gradient, flatten the slope over the elution window of the isomers. A longer, shallower gradient provides more time for the separation to occur and can significantly improve the resolution of closely eluting peaks.[6]
-
Problem: Peak Tailing for Hexenoic Acid.
-
Potential Cause 1: Mobile Phase pH is Inappropriate.
-
Solution: Hexenoic acid is a carboxylic acid with a pKa around 4.8. To ensure it is in a single, protonated form and to prevent interactions with residual silanols on the silica (B1680970) support, the mobile phase pH should be kept low, typically around 2.5-3.0. Add a small amount of an acid like formic acid or phosphoric acid (e.g., 0.1%) to both the aqueous and organic mobile phase components.[6]
-
-
Potential Cause 2: Secondary Interactions with the Column.
-
Solution: Residual, un-capped silanol (B1196071) groups on the silica surface of the column can interact with the acidic analyte, causing tailing. Use a modern, high-purity, end-capped column to minimize these interactions.[6]
-
-
Potential Cause 3: Column Overload.
-
Solution: Injecting too high a concentration of the analyte can saturate the stationary phase. Reduce the sample concentration or the injection volume.[6]
-
Quantitative Data Summary
The following tables provide representative data for the separation of hexenoic acid isomers and related compounds. Actual retention times and resolution will vary depending on the specific instrument, column, and conditions used.
Table 1: Representative GC-FAMEs Analysis Data (Data is analogous to C18:1 isomers on a highly polar cyanopropyl column, which serves as a proxy for the expected behavior of C6:1 isomers.)[1]
| Isomer | Expected Elution Order | Typical Retention Time (min) | Resolution (Rs) between cis/trans |
| trans-3-Hexenoic Acid Methyl Ester | 1st | ~13.2 | > 1.5 |
| cis-3-Hexenoic Acid Methyl Ester | 2nd | ~13.5 | |
| trans-2-Hexenoic Acid Methyl Ester | 3rd | ~14.1 | > 1.5 |
| cis-2-Hexenoic Acid Methyl Ester | 4th | ~14.4 |
Table 2: Representative HPLC Analysis Data (Data is analogous to nonenoic acid isomers after derivatization on a C18 column.)[6]
| Isomer | Expected Retention Time (min) |
| cis-3-Hexenoic Acid | ~12.0 |
| This compound | ~12.6 |
| cis-2-Hexenoic Acid | ~13.4 |
| trans-2-Hexenoic Acid | ~14.2 |
| Hexanoic Acid (Saturated) | ~15.8 |
Experimental Protocols
Protocol 1: GC-MS Separation of Hexenoic Acid Isomers (as FAMEs)
This protocol outlines the derivatization of hexenoic acid to its fatty acid methyl ester (FAME) followed by separation on a highly polar GC column.
1. Derivatization to FAMEs (Acid-Catalyzed Esterification)
-
Materials: Hexenoic acid sample, Methanol with 2% (v/v) sulfuric acid, Hexane (B92381) (HPLC grade), Saturated sodium chloride solution, Anhydrous sodium sulfate (B86663), Glass reaction vials with PTFE-lined caps.
-
Procedure:
-
Weigh approximately 10 mg of the hexenoic acid isomer mixture into a glass reaction vial.
-
Add 2 mL of the 2% sulfuric acid in methanol solution.
-
Cap the vial tightly and heat at 70°C for 1 hour in a heating block or water bath.
-
After cooling to room temperature, add 2 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane solution to a GC vial for analysis.
-
2. GC-MS Conditions
-
GC System: Gas chromatograph with a Mass Spectrometer (MS) detector.
-
Column: Highly polar column (e.g., DB-23, CP-Sil 88, or SLB-IL111), 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 180 °C.
-
Hold at 180 °C for 10 minutes.
-
-
MS Transfer Line Temp: 250 °C.
-
Ion Source Temp: 230 °C.
-
Scan Range: m/z 40-200.
Protocol 2: HPLC-UV Separation of Hexenoic Acid Isomers
This protocol provides a starting point for separating underivatized hexenoic acid isomers using reversed-phase HPLC.
-
HPLC System: Standard HPLC with a gradient pump, autosampler, column thermostat, and a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 20% B.
-
2-15 min: Linear gradient from 20% to 50% B.
-
15-18 min: Hold at 50% B.
-
18.1-22 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:Mobile Phase B.
Visualizations
References
Validation & Comparative
A Comparative Analysis of trans-3-Hexenoic Acid and its cis Isomer for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, synthesis, and analysis of trans-3-Hexenoic acid and cis-3-Hexenoic acid.
This guide provides a comprehensive comparison of the geometric isomers, this compound and cis-3-Hexenoic acid. Intended for researchers, scientists, and professionals in drug development, this document summarizes key physicochemical data, explores known biological activities, and details relevant experimental protocols. The structural differences between the trans and cis configurations at the C3-C4 double bond give rise to distinct properties and potential applications, which are systematically examined herein.
Physicochemical Properties: A Tabulated Comparison
The geometric isomerism of trans- and cis-3-Hexenoic acid significantly influences their physical properties. The trans isomer generally exhibits a higher melting point and boiling point at reduced pressure compared to the cis isomer, which can be attributed to its more linear and compact structure, allowing for more efficient crystal packing and stronger intermolecular forces. The data presented in the following table has been compiled from various sources to provide a clear comparative overview.
| Property | This compound | cis-3-Hexenoic Acid |
| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol | 114.14 g/mol |
| CAS Number | 1577-18-0 | 1775-43-5[1] |
| Melting Point | 11–12 °C | 12 °C[1] |
| Boiling Point | 118–119 °C at 22 mmHg | 100 °C at 4 mmHg[1] |
| Density | ~0.963 g/mL at 25 °C | 0.958–0.971 g/mL |
| Refractive Index | ~1.440 at 20 °C | 1.493–1.496 |
| Solubility | Slightly soluble in water; soluble in organic solvents. | Practically insoluble in water; soluble in ethanol.[1] |
| pKa | ~4.72 | ~4.51 |
| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid[1] |
| Odor | Fruity, cheesy, honey-like | Green, grassy, sweaty, fruity, cheesy[1] |
Biological Activities and Pharmacological Effects
While both isomers are utilized in the flavor and fragrance industries, comprehensive comparative studies on their specific biological and pharmacological activities are limited. However, research on related unsaturated fatty acids provides insights into their potential differential effects.
This compound: This isomer has been investigated for its potential as a biobased solvent and for its antibacterial and antifungal properties.[2][3] Its use as a starting material for the synthesis of pharmaceuticals and agrochemicals suggests its role as a versatile building block in drug development.[2]
cis-3-Hexenoic Acid: Primarily known for its "green" and fruity aroma, cis-3-Hexenoic acid is a common flavoring agent.[1] Studies on the related compound, cis-3-hexen-1-ol, have demonstrated antifungal properties. While direct evidence is lacking for the acid form, this suggests a potential area for further investigation.
Comparative Insights from Related Compounds: Studies on other cis and trans fatty acid isomers have revealed significant differences in their biological effects. For instance, cis isomers of some fatty acids are known to have a more pronounced impact on cell membrane fluidity due to the "kink" in their structure, which can influence cellular signaling pathways. In contrast, trans isomers have a more linear structure, similar to saturated fatty acids, leading to different effects on membrane properties.[4] Research on other unsaturated fatty acids has also shown that cis isomers can exhibit higher cytotoxicity against certain cancer cell lines compared to their trans counterparts.[4]
A study on the antiviral activity of trans-2-hexenoic acid against Coxsackievirus B and Enterovirus A71 demonstrated its potential as an antiviral agent that inhibits viral entry. Although this is a different isomer, it highlights the potential for hexenoic acid derivatives in antiviral research.
Experimental Protocols
Synthesis of Isomers
Synthesis of this compound: A common method for the synthesis of this compound involves the Knoevenagel condensation of butyraldehyde (B50154) with malonic acid, using a base such as triethanolamine (B1662121) as a catalyst.
-
Reaction: Butyraldehyde + Malonic Acid → this compound
-
Catalyst: Triethanolamine
-
Procedure Outline:
-
A mixture of triethanolamine and malonic acid is prepared.
-
This mixture is added dropwise to butyraldehyde, which also acts as the solvent.
-
The reaction is heated, and the water produced is removed azeotropically.
-
After the reaction is complete, the excess butyraldehyde is removed by distillation.
-
The final product, this compound, is obtained by vacuum distillation.
-
Synthesis of cis-3-Hexenoic Acid: The synthesis of cis-3-Hexenoic acid can be achieved through the oxidation of cis-3-hexen-1-ol.
-
Starting Material: cis-3-Hexen-1-ol
-
Oxidizing Agent: Various oxidizing agents can be used, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or pyridinium (B92312) chlorochromate (PCC).
-
General Procedure:
-
The oxidizing agent is prepared in a suitable solvent (e.g., acetone (B3395972) for Jones reagent, dichloromethane (B109758) for PCC).
-
cis-3-Hexen-1-ol is added to the oxidant solution at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is stirred until the oxidation is complete.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is then purified, for example, by vacuum distillation, to yield cis-3-Hexenoic acid.
-
Analytical Separation of Isomers
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for separating and quantifying cis and trans isomers of fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS): For the separation of fatty acid isomers, a polar capillary column is typically recommended.
-
Column: A polar stationary phase, such as a wax-type column (e.g., DB-WAX) or a cyanopropyl-based column, provides good selectivity for cis and trans isomers.
-
Derivatization: Fatty acids are often derivatized to their methyl esters (FAMEs) prior to GC analysis to improve volatility and chromatographic performance.
-
Injection: Split/splitless injection is commonly used.
-
Oven Program: A temperature gradient is typically employed to achieve optimal separation of a range of fatty acids.
-
Detection: Mass spectrometry provides both quantification and structural information for confident peak identification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation of fatty acid isomers.
-
Column: A C18 or C30 reversed-phase column is often used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile, water, and an acid modifier (e.g., formic acid or phosphoric acid) is typically employed. The use of silver ions in the mobile phase or on a silver-ion stationary phase can significantly enhance the separation of unsaturated isomers.
-
Detection: UV detection at low wavelengths (around 205-210 nm) can be used, although sensitivity may be limited. Derivatization with a UV-active chromophore can improve detection limits. Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) are also effective detection methods.
Conclusion
This compound and cis-3-Hexenoic acid, while sharing the same chemical formula, exhibit distinct physicochemical properties and are likely to possess different biological activities. The trans isomer's more linear structure results in a higher melting and boiling point compared to the bent structure of the cis isomer. While both are used in the flavor and fragrance industry, preliminary evidence suggests potential for this compound in antimicrobial applications. A significant gap exists in the literature regarding a direct comparative analysis of their pharmacological effects. Further research, employing the synthetic and analytical methods outlined in this guide, is crucial to fully elucidate the unique biological profiles of these isomers and to unlock their potential in drug development and other scientific applications.
References
A Comparative Guide to the Validation of Analytical Methods for trans-3-Hexenoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of trans-3-Hexenoic acid, a volatile organic compound with significance in various biological and chemical processes, is crucial. This guide provides an objective comparison of common analytical methods for its quantification, supported by typical experimental data and detailed methodologies. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound quantification is contingent on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. While Gas Chromatography is often a primary choice for volatile fatty acid analysis, HPLC and NMR offer distinct advantages.[1]
| Parameter | GC-MS (with HS-SPME) | HPLC-UV | ¹H-NMR |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL)[2][3] | Moderate (µg/mL) | High (mg/mL)[4] |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL)[2][3] | Moderate (µg/mL) | High (mg/mL) |
| Linearity (R²) | > 0.995[2] | > 0.99 | > 0.99[5][6] |
| Precision (%RSD) | < 15%[2] | < 5% | < 5% |
| Accuracy (Recovery %) | 80-120%[2] | 95-105% | 90-110% |
| Sample Preparation | Derivatization may be required[1] | Minimal, direct injection possible[1] | Minimal, direct analysis[4] |
| Selectivity | High | Moderate | High |
| Throughput | High (with autosampler) | High | Low to Moderate |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is highly sensitive and ideal for volatile compounds in complex matrices.[3]
a. Sample Preparation (HS-SPME) [7]
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride (NaCl) to enhance the release of volatile compounds.
-
Spike the sample with a suitable internal standard (e.g., heptanoic acid).
-
Seal the vial and equilibrate at 60°C for 15 minutes with agitation.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.[3][7]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
b. GC-MS Parameters [8]
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[7]
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 7000D MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Ions to Monitor: Based on the fragmentation pattern of this compound.
c. Method Validation [2]
-
Linearity: Prepare a calibration curve using at least five concentrations of this compound. The coefficient of determination (R²) should be ≥ 0.995.
-
Precision and Accuracy: Analyze quality control samples at low, medium, and high concentrations on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be < 15%, and the recovery should be within 80-120%.
-
LOD and LOQ: Determine based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique that can be used for the analysis of fatty acids without derivatization.[1][9]
a. Sample Preparation
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
If necessary, perform a liquid-liquid extraction to concentrate the analyte and remove interfering substances.
b. HPLC-UV Parameters
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
c. Method Validation
-
Follow similar validation procedures as described for GC-MS, with an expected linearity (R²) of > 0.99, precision (%RSD) < 5%, and accuracy (recovery) of 95-105%.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a powerful quantitative method that is non-destructive and requires minimal sample preparation.[4] It is particularly useful for analyzing mixtures of short-chain fatty acids.[5][6][10]
a. Sample Preparation [5]
-
Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Pulse Sequence: Standard single pulse ¹H experiment.
-
Relaxation Delay: 8-10 seconds to ensure full relaxation of the protons.
-
Data Processing: The concentration of this compound is determined by comparing the integral of a characteristic peak to the integral of the internal standard.
c. Method Validation
-
Validate for linearity, precision, and accuracy as with other methods. The quantitative nature of NMR relies on the direct proportionality between signal intensity and the number of protons.[11]
Visualizations
Caption: General workflow for analytical method validation.
Caption: Comparison of analytical method characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. hplc.eu [hplc.eu]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of C6 Unsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various C6 unsaturated fatty acids. While comprehensive quantitative data for all isomers remains an area of active research, this document summarizes the existing experimental findings on their antimicrobial, antiviral, and enzyme-inhibiting properties. The information presented is intended to aid researchers and professionals in drug development and related fields in understanding the therapeutic potential of these short-chain fatty acids.
Data Presentation
The following table summarizes the available quantitative data on the biological activities of selected C6 unsaturated fatty acids. It is important to note that direct comparative studies under identical experimental conditions are scarce, and the data presented is compiled from various sources.
| Fatty Acid | Biological Activity | Target | Quantitative Data |
| Sorbic Acid (2,4-Hexadienoic Acid) | Antifungal | Yeasts and Molds | Effective at 0.025% to 0.10% concentration[1][2] |
| Antibacterial | Select bacteria | Generally less effective than against fungi[1] | |
| Enzyme Inhibition | Dehydrogenases (e.g., in carbohydrate metabolism) | Mechanism involves enzyme inhibition[3] | |
| trans-2-Hexenoic Acid | Antiviral | Coxsackievirus B3 (CVB3) | EC50: 2.9 µM[4][5][6] |
| Antiviral | Enterovirus A71 (EV-A71) | EC50: 3.21 µM[4][5][6] | |
| Antimicrobial | General (Bacteria and Fungi) | Reported, but quantitative data is limited[1] | |
| cis-2-Hexenoic Acid | Biofilm Disruption | Pseudomonas aeruginosa, Staphylococcus aureus | Potentiates antibiotic activity[7] |
| trans-3-Hexenoic Acid | Antibacterial & Antifungal | General | Potential properties suggested[8] |
| cis-3-Hexenoic Acid | Flavoring Agent | Not applicable | Primarily used in food and fragrance industries[2] |
| 4-Hexenoic Acid (isomers) | Not well characterized | Not applicable | Limited data available[9] |
EC50: Half-maximal effective concentration. Note: The absence of data for certain compounds indicates a lack of available quantitative information in the reviewed literature.
Key Biological Activities
Antimicrobial and Antifungal Activity
Sorbic acid is a well-established food preservative with potent antifungal activity against a wide range of yeasts and molds.[1][5] Its mechanism of action involves the inhibition of various microbial enzymes, particularly those involved in carbohydrate metabolism.[3] While it exhibits some antibacterial properties, its efficacy against bacteria is generally lower than against fungi.[1] Other C6 unsaturated fatty acids, such as trans-2-hexenoic acid and this compound, have also been reported to possess antimicrobial properties, though extensive quantitative data like Minimum Inhibitory Concentrations (MICs) are not as readily available.[1][8]
Antiviral Activity
Recent studies have highlighted the antiviral potential of trans-2-hexenoic acid. It has demonstrated significant efficacy against non-enveloped RNA viruses, specifically Coxsackievirus B3 and Enterovirus A71, with EC50 values in the low micromolar range.[4][5][6] The primary mechanism of its antiviral action is believed to be the inhibition of viral entry into the host cell.[5][6]
Biofilm Disruption
Cis-2-hexenoic acid has been investigated for its ability to disrupt bacterial biofilms. While not a potent antimicrobial on its own, it can potentiate the activity of conventional antibiotics against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting a role as an adjuvant in antimicrobial therapy.[7]
Experimental Protocols
Determination of Antiviral Efficacy (EC50) of trans-2-Hexenoic Acid against Enterovirus A71
This protocol is based on the methodology described in the study by Olasunkanmi et al. (2023).[4][5][6]
1. Cell Culture and Virus Propagation:
-
HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Enterovirus A71 (EV-A71) is propagated in HeLa cells, and the viral titer is determined by a 50% tissue culture infectious dose (TCID50) assay.
2. Cytotoxicity Assay (CC50):
-
HeLa cells are seeded in 96-well plates and incubated overnight.
-
The cells are then treated with serial dilutions of trans-2-hexenoic acid.
-
After 72 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the 50% cytotoxic concentration (CC50) is calculated.
3. Antiviral Activity Assay (EC50):
-
HeLa cells are seeded in 96-well plates and incubated overnight.
-
The cells are infected with EV-A71 at a specific multiplicity of infection (MOI).
-
Immediately after infection, the cells are treated with serial dilutions of trans-2-hexenoic acid.
-
After 72 hours of incubation, the cytopathic effect (CPE) is observed, and cell viability is quantified using the MTT assay.
-
The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of the viral CPE, is calculated.
4. Time-of-Addition Assay:
-
To determine the stage of the viral life cycle affected, trans-2-hexenoic acid is added to the infected cells at different time points post-infection (e.g., -2, 0, 2, 4, 6, and 8 hours).
-
Viral protein expression or viral yield is measured at a set time point (e.g., 12 or 24 hours post-infection) by Western blotting or TCID50 assay to identify the window of inhibitory activity.
General Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This is a generalized protocol for assessing the antimicrobial activity of fatty acids.
1. Preparation of Fatty Acid Stock Solutions:
-
The fatty acid is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution.
2. Broth Microdilution Assay:
-
A two-fold serial dilution of the fatty acid stock solution is prepared in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL or yeast at ~2.5 x 10^3 CFU/mL) is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
The MIC is determined as the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Short-chain fatty acids, including C6 unsaturated fatty acids, can modulate various cellular signaling pathways.
G-Protein-Coupled Receptor (GPCR) Signaling
Short-chain fatty acids are known to activate specific G-protein-coupled receptors, such as GPR41 and GPR43. This interaction can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cellular processes like proliferation, differentiation, and apoptosis.
Caption: SCFA-GPCR signaling pathway.
Experimental Workflow for Antiviral Activity Assessment
The process of evaluating the antiviral activity of a compound like trans-2-hexenoic acid involves a series of sequential experiments to determine its efficacy and mechanism of action.
Caption: Experimental workflow for antiviral assessment.
References
- 1. Buy trans-2-Hexenoic acid | 1191-04-4 [smolecule.com]
- 2. 3-Hexenoic acid, (Z)- | C6H10O2 | CID 5355152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. extension.iastate.edu [extension.iastate.edu]
- 4. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4-hexenoic acid, 35194-36-6 [thegoodscentscompany.com]
A Comparative Analysis of the Reactivity of trans-2-Hexenoic Acid and trans-3-Hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of trans-2-hexenoic acid and trans-3-hexenoic acid. The distinct positioning of the carbon-carbon double bond in these two isomers leads to significant differences in their chemical behavior, influencing their application in organic synthesis and drug development. This document summarizes their reactivity profiles, supported by established chemical principles, and provides detailed experimental protocols for key comparative reactions.
Core Reactivity Principles
Trans-2-hexenoic acid is an α,β-unsaturated carboxylic acid, where the double bond is conjugated with the carbonyl group of the carboxylic acid. This conjugation dictates its reactivity, rendering the β-carbon electrophilic and susceptible to nucleophilic conjugate addition, a reaction commonly known as the Michael addition.[1][2][3] The electron-withdrawing nature of the carboxyl group deactivates the double bond towards typical electrophilic additions.[3]
In contrast, this compound is a β,γ-unsaturated carboxylic acid. The double bond and the carboxyl group are isolated, meaning they largely exhibit their characteristic reactivities independently.[4] However, a crucial aspect of the reactivity of β,γ-unsaturated acids is their tendency to isomerize to the more thermodynamically stable α,β-unsaturated isomer, particularly under acidic or basic conditions.[5]
Data Presentation: A Comparative Overview of Reactivity
The following table summarizes the expected relative reactivity of the two isomers in various key chemical transformations based on fundamental organic chemistry principles.
| Reaction Type | trans-2-Hexenoic Acid (α,β-unsaturated) | This compound (β,γ-unsaturated) | Rationale |
| Nucleophilic Conjugate Addition (Michael Addition) | High | Low (requires prior isomerization) | The conjugated system in trans-2-hexenoic acid activates the β-carbon for nucleophilic attack.[1][2] |
| **Electrophilic Addition (e.g., HBr, Br₂) ** | Low | High | The double bond in this compound behaves like a typical alkene, readily undergoing electrophilic addition. The double bond in the α,β-unsaturated system is electron-deficient.[3] |
| Isomerization (to the other isomer) | Low (thermodynamically favored) | High (can be catalyzed by acid or base) | The conjugated α,β-isomer is generally more stable than the β,γ-isomer.[5] |
| Esterification (at the carboxyl group) | Similar | Similar | The position of the double bond has a minor effect on the reactivity of the carboxylic acid functional group itself towards esterification. |
| Reduction of the C=C double bond | High (susceptible to conjugate reduction) | High (standard alkene hydrogenation) | Both double bonds can be reduced, though the conditions might differ slightly based on the system. |
Experimental Protocols
Protocol for Comparison of Nucleophilic Addition Reactivity via Thiol Addition (Michael Addition)
This experiment compares the rate of addition of a thiol nucleophile to trans-2-hexenoic acid versus this compound.
Materials:
-
trans-2-Hexenoic acid
-
This compound
-
Triethylamine (catalyst)
-
Tetrahydrofuran (THF, solvent)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks, dissolve 1 mmol of trans-2-hexenoic acid and 1 mmol of this compound in 10 mL of THF.
-
Initiation: To each flask, add 1.1 mmol of 1-octanethiol followed by 0.1 mmol of triethylamine. Start a timer immediately.
-
Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Quenching and Sample Preparation: Quench the reaction in the aliquot by adding 1 mL of dilute HCl. Extract the organic components with 2 mL of diethyl ether. Dry the ether layer over anhydrous sodium sulfate (B86663) and evaporate the solvent. Dissolve the residue in CDCl₃ for ¹H NMR analysis.
-
Analysis: Analyze the ¹H NMR spectra of the aliquots. For the trans-2-hexenoic acid reaction, monitor the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the thioether product. For the this compound reaction, primarily monitor for any signs of isomerization to the α,β-unsaturated isomer, as direct addition to the β,γ-double bond is not expected under these conditions. The rate of product formation can be quantified by integrating the relevant proton signals.[6][7]
Protocol for Comparison of Isomerization Tendency
This protocol outlines a method to compare the relative stability and ease of isomerization of this compound to trans-2-hexenoic acid under acidic conditions.
Materials:
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (solvent)
-
CDCl₃ for NMR analysis
-
NMR tubes
-
Thermostatted oil bath
Procedure:
-
Reaction Setup: Dissolve 1 mmol of this compound in 10 mL of toluene in a round-bottom flask equipped with a reflux condenser.
-
Initiation: Add 0.05 mmol of p-toluenesulfonic acid to the flask.
-
Reaction Conditions: Heat the mixture to a constant temperature (e.g., 80 °C) in an oil bath.
-
Monitoring: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), take a small aliquot from the reaction mixture.
-
Sample Preparation and Analysis: Remove the toluene under reduced pressure and dissolve the residue in CDCl₃. Analyze the sample by ¹H NMR spectroscopy.[8] Quantify the ratio of this compound to trans-2-hexenoic acid by integrating the characteristic vinyl proton signals for each isomer.
Visualizations
Caption: Comparative reactivity pathways of hexenoic acid isomers.
Caption: Workflow for monitoring acid-catalyzed isomerization.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling of trans-3-Hexenoic Acid for Metabolic Studies
For researchers, scientists, and drug development professionals, understanding the metabolic fate of short-chain fatty acids like trans-3-Hexenoic acid is crucial for elucidating their roles in health and disease. Isotopic labeling stands as the gold standard for tracing the journey of these molecules through complex biological systems. This guide provides a comprehensive comparison of isotopic labeling with alternative methods for metabolic studies of this compound, complete with experimental protocols and data presentation to aid in experimental design and interpretation.
Introduction to Isotopic Labeling in Metabolic Research
Stable isotope labeling is a powerful technique used to track the metabolic fate of a compound of interest.[] By replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H, also known as deuterium), the labeled compound can be distinguished from its endogenous counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[] This allows for the precise quantification of its absorption, distribution, metabolism, and excretion (ADME). For fatty acid metabolism, stable isotopes like ¹³C and ²H are commonly used to measure fatty acid flux, oxidation rates, and incorporation into complex lipids.[2]
Isotopic Labeling of this compound: A Comparative Overview
While specific studies detailing the isotopic labeling of this compound are limited in publicly available literature, the principles and methodologies are well-established for other fatty acids and can be readily adapted. The primary choice of isotope for metabolic studies of fatty acids is between Carbon-13 (¹³C) and Deuterium (B1214612) (²H).
| Feature | ¹³C-labeled this compound | ²H-labeled this compound |
| Principle | Traces the carbon backbone of the fatty acid. | Traces the fatty acid molecule via its hydrogen atoms. |
| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] | Gas Chromatography-Mass Spectrometry (GC-MS). |
| Primary Applications | Quantifying oxidation rates (by measuring ¹³CO₂ production), determining precursor-product relationships, and assessing incorporation into other lipids.[4] | Tracing the intact fatty acid and its incorporation into complex lipids. Less suitable for direct oxidation measurement due to potential loss of deuterium. |
| Advantages | Direct measure of carbon flux and oxidation. Less potential for isotopic exchange than deuterium in some pathways.[5] | Generally less expensive to synthesize. Can provide high levels of isotopic enrichment. |
| Limitations | Higher cost of starting materials. The natural abundance of ¹³C needs to be corrected for in analyses. | Potential for kinetic isotope effects that may alter metabolism. Possible loss of deuterium during metabolic processes, which can complicate data interpretation. |
Experimental Protocols
Synthesis of Isotopically Labeled this compound
Hypothetical Synthesis of [1-¹³C]-trans-3-Hexenoic Acid:
A plausible synthetic approach would be to adapt the Knoevenagel condensation.
Caption: Hypothetical synthesis of [1-¹³C]-trans-3-Hexenoic acid.
Metabolic Tracer Study using ¹³C-labeled this compound
This protocol outlines a general procedure for an in vivo metabolic study in a rodent model.
Caption: Workflow for an in vivo metabolic study.
Detailed Steps:
-
Tracer Administration: The ¹³C-labeled this compound is administered to the subject, typically via intravenous infusion to ensure controlled delivery.
-
Sample Collection: Blood samples are collected at various time points to measure the concentration and isotopic enrichment of the tracer and its metabolites in plasma. Expired air is collected to measure the rate of ¹³CO₂ production, which reflects the oxidation of the fatty acid.
-
Sample Preparation: Plasma lipids are extracted using a method like the Folch or Bligh-Dyer extraction.[7] The fatty acids are then derivatized to make them volatile for GC-MS analysis. Common derivatization methods include conversion to fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters.[3][7]
-
GC-MS Analysis: The derivatized fatty acids are separated by gas chromatography and detected by a mass spectrometer. The mass spectrometer is set to monitor the ion fragments corresponding to the unlabeled and ¹³C-labeled fatty acids and their metabolites.[3]
-
Data Analysis: The isotopic enrichment is calculated from the ratio of the labeled to unlabeled ions. This data, combined with the concentration of the fatty acid, is used to calculate kinetic parameters such as flux and oxidation rate.
Metabolic Pathway of this compound
This compound, being a short-chain monounsaturated fatty acid, is expected to undergo mitochondrial beta-oxidation. However, the position of the double bond at the third carbon requires an additional enzymatic step for complete oxidation. An isomerase is required to shift the double bond to the 2-position, allowing it to re-enter the beta-oxidation spiral.
Caption: Proposed beta-oxidation pathway of this compound.
Alternative Method: Fluorescent Fatty Acid Analogs
Fluorescently labeled fatty acid analogs, such as those conjugated with BODIPY, offer a qualitative or semi-quantitative alternative to isotopic labeling for studying fatty acid uptake and intracellular trafficking.[8] These probes are particularly useful for high-throughput screening and microscopic visualization.
| Feature | Isotopic Labeling | Fluorescent Fatty Acid Analogs |
| Principle | Tracing based on mass difference. | Detection of fluorescence. |
| Data Output | Quantitative data on flux, oxidation, and incorporation.[4] | Qualitative to semi-quantitative data on uptake and localization.[9] |
| Throughput | Lower throughput, requires extensive sample preparation and MS analysis. | High throughput, suitable for plate-based assays and automated microscopy.[9] |
| In Vivo Application | Well-established for whole-body and organ-specific metabolic studies. | Primarily used in cell culture and for superficial tissue imaging in small animals due to limited light penetration.[8] |
| Metabolic Perturbation | Minimal, as the chemical properties of the molecule are largely unchanged. | The bulky fluorescent tag can alter the metabolism and transport of the fatty acid analog.[10] |
| Cost | Higher cost for labeled compounds and instrumentation. | Generally lower cost for probes and instrumentation (plate readers, microscopes). |
Experimental Protocol: Fluorescent Fatty Acid Uptake Assay
This protocol describes a typical cell-based fatty acid uptake assay using a fluorescent analog.
Caption: Workflow for a fluorescent fatty acid uptake assay.
Conclusion
Isotopic labeling with stable isotopes remains the definitive method for obtaining quantitative data on the metabolic fate of this compound. While the synthesis of a labeled version requires specialized chemistry, the resulting data on metabolic fluxes and oxidation rates are highly precise and physiologically relevant. Fluorescent fatty acid analogs provide a valuable, higher-throughput alternative for assessing cellular uptake and for visualization studies, though the potential for altered metabolism due to the fluorescent tag must be considered. The choice of method will ultimately depend on the specific research question, the required level of quantitative detail, and the available resources. For researchers aiming to publish robust, quantitative metabolic data, stable isotope tracing is the recommended approach.
References
- 2. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. CN102838474A - Synthesis method for this compound - Google Patents [patents.google.com]
- 7. jfda-online.com [jfda-online.com]
- 8. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - SG [thermofisher.com]
Evaluating the efficacy of different derivatization reagents for unsaturated fatty acids
For researchers, scientists, and drug development professionals, the accurate quantification and structural elucidation of unsaturated fatty acids (UFAs) are critical. Direct analysis of these molecules, particularly by gas chromatography-mass spectrometry (GC-MS), is often hindered by their low volatility and high polarity. Derivatization is a crucial step to overcome these challenges, enhancing analyte volatility and improving chromatographic separation. In liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly boost ionization efficiency, leading to substantial improvements in sensitivity.
This guide provides an objective comparison of commonly used derivatization reagents for the analysis of unsaturated fatty acids by both GC-MS and LC-MS. We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection of the most appropriate reagent for your research needs.
Derivatization Reagents for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary goal of derivatization is to convert the polar carboxyl group of the fatty acid into a less polar and more volatile ester. The most common derivatives are fatty acid methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) esters. Reagents that facilitate the determination of double bond position and branching, such as those that form picolinyl esters, are also invaluable for structural characterization.[1][2]
Comparison of Common GC-MS Derivatization Reagents
| Reagent/Method | Derivative | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Boron Trifluoride in Methanol (B129727) (BF3/MeOH) | FAME | Widely used, effective for both free fatty acids and transesterification of complex lipids.[1][3] | Moisture sensitive, can cause degradation of polyunsaturated fatty acids (PUFAs) under harsh conditions.[1][4] | 60-100°C for 5-60 minutes.[1] |
| (Trimethylsilyl)diazomethane (TMS-DM) | FAME | Higher recovery and less variation compared to KOCH3/HCl method, especially for UFAs.[5] | More expensive and requires longer reaction times than some acid-catalyzed methods.[5] | Room temperature or slightly elevated, reaction time can vary. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) / N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | TMS Ester | Derivatizes multiple functional groups, useful for analyzing different analyte types in a single run.[3] | Derivatives can be less stable, and the reagent can cause interference in the chromatogram.[3] | 60°C for 60 minutes.[1] |
| Thionyl Chloride & 3-Pyridylcarbinol | Picolinyl Ester | Mass spectra provide valuable structural information, including double bond position and branching.[2] | Multi-step reaction, can be more complex than FAME preparation.[2] | Two-step reaction involving formation of acid chloride followed by esterification. |
| m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) | FAME | Reported to be the least work-intensive and most accurate in terms of reproducibility and derivatization efficiency in a comparative study.[6] | Less commonly cited than BF3/MeOH. | Not specified in the provided results. |
| Methanolic Hydrochloric Acid (HCl) | FAME | Suitable for derivatization of free fatty acids, polar lipids, triacylglycerols, and cholesterol esters with high derivatization rates (>80%).[1] | Can be less effective than a combination of base and acid catalysis for certain complex lipids. | Not specified in the provided results. |
Experimental Workflow: BF3/Methanol Derivatization for GC-MS
Caption: Workflow for FAME preparation using BF3/Methanol.
Derivatization Reagents for Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS, particularly with electrospray ionization (ESI), derivatization is employed to enhance the ionization efficiency of fatty acids, which is typically poor in their native state.[7] "Charge-reversal" derivatization introduces a permanently charged moiety, allowing for highly sensitive detection in the positive ion mode.[7] Other reagents are designed to pinpoint the location of double bonds within the fatty acid chain.
Comparison of Common LC-MS Derivatization Reagents
| Reagent | Derivative Type | Key Advantages | Key Disadvantages | Reported Sensitivity Improvement |
| N-[4-(aminomethyl)phenyl]pyridinium (AMPP) | Charge-Reversal (Amide) | Massive sensitivity increase (up to 60,000-fold), enables positive ion mode detection.[8] | Derivatization adds a step to the workflow. | ~60,000-fold vs. underivatized negative ion mode.[8] |
| 2-Picolylamine (2-PA) / 3-Picolylamine (3-PA) | Charge-Reversal (Amide) | Good separation of short-chain fatty acid isomers, high recovery rates (89.7-100.2% for 2-PA).[9][10] | Sensitivity may be lower than other charge-reversal reagents for some analytes.[9] | LOD < 75 nM, LOQ < 100 nM for 2-PA with short-chain fatty acids.[10] |
| 3-Nitrophenylhydrazine (3-NPH) | Hydrazone | Good retention for short-chain fatty acids.[9] | May not separate all isomers as effectively as 2-PA.[9] | Matrix effects in human serum ranged from 77.1–99.0%.[9] |
| 2-Acetylpyridine (2-acpy) / 3-Pyridinecarboxaldehyde (3-PYA) | Paternò-Büchi Product | Allows for the determination of double bond locations in unsaturated fatty acids. | Photochemical reaction requires specific equipment (UV lamp). | Subnanomolar limit of identification for 2-acpy. |
| 5-(dimethyamino)-1-carbohydrazide isoquinoline (B145761) (DMAQ) | Hydrazone | Significantly improves detection sensitivity and allows for better separation of structural isomers. | Requires optimization of derivatization conditions. | Not explicitly quantified, but noted as a significant improvement. |
Experimental Workflow: AMPP Derivatization for LC-MS
Caption: Workflow for charge-reversal derivatization with AMPP.
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF3)-Methanol for GC-MS Analysis
Materials:
-
Lipid sample or dried lipid extract
-
12-14% Boron trifluoride in methanol (BF3/MeOH)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge (optional)
-
GC vials
Procedure:
-
Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube.
-
Add 2 mL of 12-14% BF3/MeOH reagent to the tube.
-
Cap the tube tightly and heat at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. Centrifugation can be used to facilitate phase separation.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Silylation using BSTFA for GC-MS Analysis
Materials:
-
Fatty acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., acetonitrile, pyridine)
-
Heating block or oven
-
Vortex mixer
-
GC vials
Procedure:
-
Prepare a 1 mg/mL solution of the fatty acid mixture in an aprotic solvent.
-
In a GC vial, combine 100 µL of the fatty acid solution with 50 µL of BSTFA (+1% TMCS). This provides a molar excess of the reagent.[3]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes. Optimization of time and temperature may be necessary depending on the specific fatty acids.[1]
-
Cool the vial to room temperature.
-
The sample can be injected directly or diluted with a suitable solvent if necessary.[3]
Protocol 3: Picolinyl Ester Derivatization for GC-MS Structural Analysis
Materials:
-
Fatty acid sample
-
Thionyl chloride
-
3-Pyridylcarbinol (3-hydroxymethylpyridine)
-
Anhydrous solvent (e.g., toluene)
-
Hexane
-
Water
-
Reaction vials
Procedure:
-
Dissolve the fatty acid sample in a small volume of anhydrous toluene.
-
Add an excess of thionyl chloride and heat the mixture gently (e.g., 50°C) for approximately 1 hour to form the acid chloride.
-
Remove the excess thionyl chloride and solvent under a stream of nitrogen.
-
Add an excess of 3-pyridylcarbinol dissolved in anhydrous toluene.
-
Heat the mixture (e.g., 70°C) for 1-2 hours to form the picolinyl ester.
-
After cooling, add hexane and water to partition the picolinyl ester into the organic phase.
-
Wash the hexane layer with water to remove excess reagents.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Note: This is a generalized procedure. For detailed reaction conditions, it is recommended to consult specific literature, such as the work by Harvey (1998).[2]
Protocol 4: Charge-Reversal Derivatization with AMPP for Enhanced LC-MS Sensitivity
Materials:
-
Fatty acid sample
-
N-[4-(aminomethyl)phenyl]pyridinium (AMPP)
-
Coupling agents (e.g., EDC, HOBt)
-
Organic solvent (e.g., acetonitrile)
-
Solid-phase extraction (SPE) cartridges for cleanup
-
LC-MS vials
Procedure:
-
Extract and purify the fatty acids from the sample matrix, often using solid-phase extraction.
-
Dry the purified fatty acid fraction under a stream of nitrogen.
-
Reconstitute the dried sample in a suitable organic solvent.
-
Add a solution of AMPP and coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt)) to the sample.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).
-
Quench the reaction, for example, by adding a small amount of formic acid.
-
Perform a second SPE step to remove excess derivatization reagents and byproducts.
-
Elute the derivatized fatty acids from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase.
-
The sample is now ready for injection into the LC-MS system, using positive ion mode for detection.
Note: The specific concentrations of reagents and reaction times should be optimized for the fatty acids of interest. Refer to publications by Han and colleagues for detailed protocols.[8]
Conclusion
The choice of derivatization reagent is a critical decision in the analytical workflow for unsaturated fatty acids and depends heavily on the analytical platform and the research question. For routine quantification of total fatty acid profiles by GC-MS, esterification to FAMEs using BF3/MeOH or TMS-DM offers a good balance of efficiency and ease of use.[1][5] For detailed structural elucidation of UFAs by GC-MS, derivatization to picolinyl esters is the method of choice.[2]
For LC-MS applications where high sensitivity is paramount, charge-reversal derivatization with reagents like AMPP can provide dramatic improvements in detection limits.[8] When the goal is to determine the precise location of double bonds, specialized derivatization techniques based on the Paternò-Büchi reaction are highly effective.
By carefully considering the advantages and disadvantages of each reagent and following optimized protocols, researchers can achieve reliable and accurate results in their analysis of unsaturated fatty acids.
References
- 1. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of Short-chain Fatty Acids in Feces Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Production of trans-3-Hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Trans-3-Hexenoic acid, a valuable unsaturated carboxylic acid, finds applications in the pharmaceutical, flavor, and fragrance industries. Its synthesis can be approached through various organic chemistry reactions, each with distinct advantages and disadvantages. This guide provides a comparative overview of four prominent synthetic protocols for the production of this compound, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Protocols
The selection of a synthetic route for this compound is often a trade-off between yield, stereoselectivity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative metrics for the discussed protocols.
| Protocol | Starting Materials | Key Reagents/Catalysts | Reaction Time (approx.) | Yield (approx.) | Purity/Selectivity | Key Advantages | Key Disadvantages |
| Knoevenagel-Doebner Condensation | Butyraldehyde (B50154), Malonic acid | Triethanolamine (B1662121) or Pyridine (B92270)/Piperidine | 2-6 hours | High (~90%) | Good, favors trans isomer | Simple, one-pot reaction, high yield.[1] | Can be limited for some aliphatic aldehydes; pyridine is a toxic solvent. |
| Wittig Reaction | Butyraldehyde, Bromoacetic acid ester | Triphenylphosphine (B44618), Base (e.g., NaH) | 1-3 hours (for olefination) | High (80-85% for ester) | Excellent E (trans) selectivity with stabilized ylides. | High stereoselectivity, generally high yields. | Requires a subsequent hydrolysis step; produces triphenylphosphine oxide as a byproduct. |
| Reformatsky Reaction | Butyraldehyde, Ethyl bromoacetate (B1195939) | Zinc | 2-4 hours | Good (70-89% for hydroxy ester) | Good | Tolerates a wide range of functional groups. | Requires a dehydration and subsequent hydrolysis step; zinc activation might be necessary. |
| Oxidation of trans-3-Hexen-1-ol | trans-3-Hexen-1-ol | Oxidizing agent (e.g., Jones reagent) | 2-3 hours | Good | High, depends on the purity of the starting alcohol. | Direct conversion of the corresponding alcohol. | Requires the prior synthesis or availability of trans-3-Hexen-1-ol; use of chromium reagents has environmental concerns. |
Experimental Protocols
Knoevenagel-Doebner Condensation
This method provides a direct, one-pot synthesis of this compound from commercially available starting materials. The use of triethanolamine as a catalyst offers a milder and potentially more environmentally friendly alternative to the traditional pyridine/piperidine system.
Materials:
-
Butyraldehyde
-
Malonic acid
-
Triethanolamine
-
Nitrogen gas
-
Oil-water separator
-
Standard distillation apparatus
Procedure:
-
Prepare a mixed solution by uniformly mixing and stirring triethanolamine and malonic acid in a 1:3 to 3:1 molar ratio.
-
In a reaction flask equipped with a stirrer, dropping funnel, and an oil-water separator, add butyraldehyde and protect with a nitrogen atmosphere.
-
Heat the butyraldehyde to 60-100°C.
-
Slowly add the triethanolamine-malonic acid mixture dropwise to the heated butyraldehyde with continuous stirring.
-
The reaction is carried out for 2-4 hours, with water being continuously removed using the oil-water separator.
-
After the reaction is complete, remove the excess butyraldehyde and any low-boiling fractions by fractionation.
-
The final product, this compound, is then obtained by vacuum distillation.
Wittig Reaction followed by Hydrolysis
The Wittig reaction is renowned for its reliability in forming carbon-carbon double bonds with high stereocontrol. For the synthesis of this compound, a stabilized ylide is employed to ensure the preferential formation of the E-isomer (trans).
Step 1: Synthesis of Ethyl trans-3-Hexenoate (Wittig Reaction)
Materials:
-
Ethyl bromoacetate
-
Triphenylphosphine
-
A strong base (e.g., Sodium hydride)
-
Butyraldehyde
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous THF.
-
Add ethyl bromoacetate to the solution to form the phosphonium (B103445) salt.
-
Cool the mixture in an ice bath and slowly add a strong base (e.g., sodium hydride) to generate the ylide.
-
To the resulting ylide solution, add butyraldehyde dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl trans-3-hexenoate by column chromatography or distillation.
Step 2: Hydrolysis of Ethyl trans-3-Hexenoate
Materials:
-
Ethyl trans-3-hexenoate
-
Base (e.g., Sodium hydroxide (B78521) or Potassium hydroxide)
-
Ethanol (B145695)/Water mixture
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the ethyl trans-3-hexenoate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide and reflux the mixture for 1-2 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the final product.
Reformatsky Reaction followed by Dehydration and Hydrolysis
The Reformatsky reaction offers a valuable method for the formation of β-hydroxy esters, which can be subsequently converted to the desired α,β-unsaturated acid.
Step 1: Synthesis of Ethyl 3-hydroxyhexanoate (B1247844) (Reformatsky Reaction)
Materials:
-
Butyraldehyde
-
Ethyl bromoacetate
-
Activated Zinc powder
-
Anhydrous solvent (e.g., Benzene (B151609) or THF)
-
Iodine (for activation of zinc)
Procedure:
-
In a flame-dried flask, place activated zinc powder and a crystal of iodine.
-
Add a solution of butyraldehyde and ethyl bromoacetate in anhydrous benzene or THF.
-
Initiate the reaction by gentle heating. Once started, the reaction is usually exothermic.
-
After the initial reaction subsides, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and hydrolyze it with dilute sulfuric acid.
-
Separate the organic layer, wash with sodium bicarbonate solution and water, dry, and remove the solvent.
-
Purify the resulting ethyl 3-hydroxyhexanoate by vacuum distillation.
Step 2: Dehydration and Hydrolysis
The dehydration of the β-hydroxy ester to the α,β-unsaturated ester can be achieved using various dehydrating agents (e.g., P₂O₅, I₂), followed by hydrolysis of the ester as described in the Wittig reaction protocol.
Oxidation of trans-3-Hexen-1-ol
This protocol is a straightforward oxidation of the corresponding alcohol to the carboxylic acid. The success of this method relies heavily on the availability and purity of the starting material, trans-3-Hexen-1-ol.
Materials:
-
trans-3-Hexen-1-ol
-
Jones reagent (Chromium trioxide in sulfuric acid and acetone)
-
Isopropanol (B130326) (for quenching)
Procedure:
-
Dissolve trans-3-Hexen-1-ol in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise with stirring, maintaining the temperature below 20°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Quench the excess oxidant by adding isopropanol until the color changes from orange to green.
-
Remove the acetone under reduced pressure and extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield this compound.
Visualizing the Synthetic Pathways
To further elucidate the chemical transformations, the following diagrams, generated using the DOT language, illustrate the core reaction pathways.
Caption: Knoevenagel-Doebner condensation pathway.
Caption: Wittig reaction pathway for this compound synthesis.
Caption: Reformatsky reaction pathway for this compound synthesis.
Caption: Oxidation pathway for this compound synthesis.
References
Safety Operating Guide
Proper Disposal of trans-3-Hexenoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of trans-3-Hexenoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat. This compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[1]
Material Properties and Hazards
A summary of key quantitative data for this compound is provided below. This information is critical for safe handling and storage.
| Property | Value | Source |
| Hazard Class | Skin Corrosion 1B | [1] |
| Storage Class | 8A (Combustible corrosive hazardous materials) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Boiling Point | 118-119 °C at 22 mmHg | |
| Density | 0.963 g/mL at 25 °C |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is collection as hazardous chemical waste for subsequent removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.
-
Waste Collection :
-
Designate a specific, leak-proof container for corrosive and combustible liquid waste. The container must be chemically compatible with carboxylic acids; glass or a suitable plastic container is recommended.
-
Ensure the container is clearly labeled as "Hazardous Waste," "Corrosive," "Combustible," and lists the full chemical name: "this compound".[2]
-
If mixing with other compatible solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.
-
-
Segregation and Storage :
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3]
-
-
Disposal of Empty Containers :
-
Empty containers that previously held this compound must also be handled with care as they may retain product residues.[1]
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container may be disposed of according to institutional guidelines, which may allow for recycling or disposal as regular waste. Always confirm your institution's specific procedures.
-
Important Considerations:
-
DO NOT dispose of this compound down the sink or in regular trash.[2] This is a prohibited practice that can harm the environment and violate regulations.
-
The generation of waste should be minimized or avoided whenever possible.[1]
-
Always handle waste in accordance with local, state, and federal regulations.[3]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills :
-
Large Spills :
-
Evacuate the area and ensure adequate ventilation.
-
Stop the flow of the material if it is safe to do so.
-
Dike the spilled material to prevent it from spreading or entering drains.[4]
-
Cover with a plastic sheet to prevent spreading.[4]
-
Absorb the spill with an inert material and place it into a designated hazardous waste container.
-
Disposal Workflow
The proper disposal of this compound follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this decision-making process.
References
Essential Safety and Operational Guide for Handling trans-3-Hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of trans-3-Hexenoic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Understanding the Hazards
This compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[2] Understanding these hazards is the first step toward safe handling.
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[1] |
| Flammable Liquids | H227: Combustible liquid.[1][2] |
| Corrosive to Metals | H290: May be corrosive to metals.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Recommended Specifications |
| Hands | Chemical-resistant gloves | Butyl rubber or neoprene gloves are recommended for handling corrosive organic acids.[4] Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eyes/Face | Safety goggles and face shield | Tight-fitting chemical splash goggles are essential.[6] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.[7] |
| Body | Laboratory coat | A flame-resistant lab coat that fastens securely is required. |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risks.
3.1. Preparation and Handling
-
Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing a neutralizer for acids (such as sodium bicarbonate), absorbent materials, and appropriate PPE should be available in the immediate work area.
-
Dispensing: When transferring the acid, use a bottle carrier for safe transport. Dispense liquids slowly and carefully to avoid splashing.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizing agents, and reducing agents.[8] The storage container should be made of a corrosive-resistant material.[2]
3.2. Experimental Workflow
The following diagram illustrates a safe workflow for experiments involving this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
4.1. Waste Segregation and Collection
-
Aqueous Waste: Collect all aqueous waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with corrosive organic acids (e.g., polyethylene).
-
Organic Waste: If mixed with organic solvents, collect in a separate, labeled container for flammable organic waste.
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads) should be collected in a separate, labeled hazardous waste bag.
4.2. Neutralization and Disposal Procedure
For small quantities of aqueous waste, neutralization can be performed before disposal.
-
Work in a Fume Hood: Conduct the neutralization procedure inside a certified chemical fume hood.
-
Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), in a large container.
-
Slow Addition: Slowly and carefully add the acidic waste to the basic solution while stirring. Be aware that this reaction can generate heat and gas (carbon dioxide).
-
Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific disposal policies.
-
Labeling and Pickup: For larger quantities or if neutralization is not feasible, the waste must be collected by your institution's environmental health and safety (EHS) department for disposal as hazardous waste. Ensure the waste container is accurately labeled with the full chemical name and concentration.
The following diagram outlines the decision-making process for the disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. research.arizona.edu [research.arizona.edu]
- 3. calpaclab.com [calpaclab.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
